[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7534-94-3 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1 |
InChI Key |
IAXXETNIOYFMLW-MGULZYLOSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
112-117 °C at 0.33 kPa |
density |
0.980 @ 25 °C |
Other CAS No. |
7534-94-3 |
physical_description |
Liquid Clear liquid; [MSDSonline] |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
64114-51-8 |
shelf_life |
Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/ |
vapor_pressure |
0.11 [mmHg] 0.11 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Pathways of Isobornyl Methacrylate
Esterification Reactions
Esterification represents a fundamental and widely employed method for the synthesis of isobornyl methacrylate (B99206). This typically involves the reaction of an alcohol with a carboxylic acid or its derivative.
Direct Esterification of Camphene (B42988) with Methacrylic Acid
The direct esterification of camphene with methacrylic acid is a primary industrial route for producing isobornyl methacrylate. atamanchemicals.comchemicalbook.comsmolecule.comsfdchem.com This reaction involves the direct combination of the two reactants, typically in the presence of an acid catalyst, to form the ester and water as a byproduct.
Catalytic Systems in Direct Esterification
A variety of catalytic systems have been investigated to facilitate the direct esterification of camphene and methacrylic acid, aiming for high yield and selectivity under favorable reaction conditions.
Homogeneous Catalysts: Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid have been utilized. rsc.org
Heterogeneous Catalysts: To overcome issues associated with homogeneous catalysts, such as corrosion and separation difficulties, solid acid catalysts have been extensively studied. These include:
Ion-Exchange Resins: Amberlyst 15, a strong acidic resin, has been shown to be an effective catalyst. smolecule.comforeverest.net
Heteropolyacids: Molybdenum heteropolyacid catalysts and silica-supported H3PW12O40 (PW) have demonstrated high activity and selectivity. researchgate.net The latter, being the strongest heteropoly acid in the Keggin series, allows for the reaction to proceed under mild conditions with high catalyst turnover. researchgate.net
Molecular Sieves: ZSM-5 molecular sieves have been reported to achieve high camphene conversion and selectivity under mild conditions.
Supported Metal Catalysts: Activated carbon-supported tin tetrachloride has been used as a catalyst, particularly with crude isomerized α-pinene as a starting material. rsc.orggoogle.com
Composite Catalysts: A composite catalyst of α-hydroxyl carboxylic acid (HCA) and boric acid has been studied for the synthesis of isobornyl acetate (B1210297) from camphene, a related esterification process. mdpi.com
A notable development in this area includes a method for catalytically synthesizing isobornyl methacrylate using activated carbon-supported stannic chloride. rsc.org Another approach involves a solid acid catalyst mixture containing metal halides. foreverest.net
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of isobornyl methacrylate in direct esterification. Key parameters that are often manipulated include:
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. For instance, using Amberlyst 15 as a catalyst, a temperature of 60°C has been found to be optimal for achieving high yield and selectivity. smolecule.com With ZSM-5 molecular sieves, the optimal temperature range is reported to be between 80–120°C. A study using an activated carbon-supported tin tetrachloride catalyst specified a reaction temperature of 40-60°C. google.com
Molar Ratio of Reactants: The molar ratio of camphene to methacrylic acid influences the equilibrium of the reaction. A molar ratio of 1:1.1 to 1.4 of camphene to methacrylic acid has been reported in a process using an activated carbon-supported tin tetrachloride catalyst. google.com
Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate and conversion.
Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting side reactions. Reaction times can range from 3 to 10 hours depending on the catalytic system and other parameters. A process using an activated carbon-supported tin tetrachloride catalyst specifies a reaction time of 6-8 hours. google.com
Interactive Data Table: Optimization of Direct Esterification
| Catalyst System | Optimal Temperature (°C) | Molar Ratio (Camphene:MAA) | Reaction Time (h) | Camphene Conversion (%) | Selectivity (%) |
| ZSM-5 Molecular Sieves | 80–120 | - | 3–10 | 90.8 | 95.7 |
| Amberlyst 15 smolecule.com | 60 | - | - | ~80 | >95 |
| Activated Carbon-Supported SnCl4 google.com | 40–60 | 1:1.1–1.4 | 6–8 | - | - |
Transesterification Approaches Involving Methacrylates
Transesterification offers an alternative pathway to direct esterification for the synthesis of isobornyl methacrylate. This process typically involves the reaction of an ester with an alcohol in the presence of a catalyst.
One common approach is the transesterification of methyl methacrylate with isoborneol (B83184). google.com This reaction can be catalyzed by systems such as a mixture of Ca(OH)₂ and LiCl. google.com A two-stage, one-pot process has been developed where isobornyl acetate is first converted to isoborneol via reaction with methanol (B129727), followed by transesterification with methyl methacrylate using the same catalyst, without isolation of the intermediate isoborneol. google.com
Another transesterification route involves the reaction of isobornyl acetate with methyl methacrylate, catalyzed by LiOH and CaO. Furthermore, the synthesis can be achieved by reacting isoborneol with methacrylic anhydride (B1165640) in toluene. chemicalbook.com A highly chemoselective transesterification of methyl (meth)acrylates catalyzed by sterically demanding sodium or magnesium aryloxides has also been developed, which proceeds under mild conditions. researchgate.net
Alternative Synthetic Routes
Beyond traditional esterification and transesterification, research has explored alternative synthetic pathways for producing isobornyl methacrylate, often with a focus on utilizing different starting materials or more sustainable methods.
Catalytic Oxidation and Subsequent Esterification Pathways
One alternative strategy involves the catalytic oxidation of a precursor followed by esterification. For instance, methacrylates can be synthesized through the catalytic oxidation of isobutylene, followed by esterification with the appropriate alcohol. atamanchemicals.com Another method involves reacting acetone (B3395972) with hydrocyanic acid and subsequent esterification in sulfuric acid with the corresponding alcohol. atamanchemicals.com
The oxidation of camphene itself can lead to intermediates that can be further processed. The oxidation of camphene with hydrogen peroxide, catalyzed by monolacunary Keggin heteropolyacid salts, can selectively produce camphene aldehyde and camphenylic acid. researchgate.netresearchgate.net Palladium-catalyzed oxidation of camphene has also been studied, yielding products such as camphene oxide, camphene-2,10-glycol, and camphene aldehyde. mdpi.com These oxygenated derivatives could potentially serve as precursors for esterification to form isobornyl methacrylate or related esters.
A method has been described where α-pinene is isomerized to camphene, and the resulting crude mixture is directly used in the esterification reaction without purification. google.com Additionally, a photocatalytic method has been proposed where camphene and acrylic acid are mixed and irradiated with UV light to facilitate the reaction. smolecule.comforeverest.net
Acetone Cyanohydrin Route and Esterification
A conventional, albeit indirect, pathway to synthesizing isobornyl methacrylate involves the use of methacrylic acid produced via the acetone cyanohydrin (ACH) method. This multi-step process begins with petrochemical feedstocks and culminates in an esterification reaction.
The initial stage is the production of methacrylic acid itself. In the widely-used ACH process, acetone and hydrogen cyanide react to form acetone cyanohydrin. atamanchemicals.com This intermediate is then treated with concentrated sulfuric acid to produce methacrylamide (B166291) sulfate, which is subsequently hydrolyzed to yield methacrylic acid. atamanchemicals.com
Bio-Based Synthesis of Isobornyl Methacrylate Precursors
In response to a growing demand for sustainable materials, significant research has been directed toward producing IBOMA from renewable resources. These methods leverage natural terpenes as starting materials, offering a greener alternative to petroleum-based synthesis.
Utilization of Renewable Natural Resources
A primary renewable feedstock for IBOMA is camphene, which can be synthesized through the catalytic isomerization of α-pinene. researchgate.net α-Pinene is a major constituent of turpentine, a substance extracted from pine trees and other plant sources. This makes it an abundant and renewable starting material. researchgate.net Once bio-based camphene is obtained, it can be reacted directly with methacrylic acid, often using an acid catalyst, in an esterification reaction to produce isobornyl methacrylate. atamanchemicals.com This route provides a direct link from a natural resource to the final monomer.
Derivation from Camphor (B46023) Terpene
A specific and efficient bio-based synthesis route utilizes camphor, a terpene naturally abundant in the essential oil of certain plants. mdpi.com Research has demonstrated a facile, two-step process starting from camphor extracted from the Algerian Artemisia arborescens (absinthe) plant. mdpi.com
First, the essential oil is isolated from the plant material via hydrodistillation. Gas chromatography-mass spectrometry (GC/MS) analysis of this oil reveals that camphor is the predominant component. mdpi.comresearchgate.net
Table 1: Chemical Composition of Artemisia arborescens Essential Oil
| Compound | Retention Time (min) | Percentage (%) |
| α-Pinene | 7.91 | 2.1 |
| Camphene | 8.42 | 3.5 |
| β-Pinene | 9.21 | 1.1 |
| Artemisia ketone | 10.27 | 1.9 |
| Chrysanthenone | 11.75 | 3.2 |
| Camphor | 12.42 | 71.8 |
| Borneol | 12.71 | 2.9 |
| 4-Terpineol | 13.62 | 1.7 |
| α-Terpineol | 14.07 | 2.5 |
| Data sourced from studies on Artemisia arborescens essential oil. sciforum.net |
The synthesis proceeds with the following reaction pathway:
Reduction of Camphor: The purified camphor is reduced to a mixture of isoborneol and its stereoisomer, borneol. This reduction is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol at an elevated temperature (e.g., 60°C). mdpi.com
Esterification of Isoborneol: The resulting alcohol mixture is then esterified. In this step, a methacryloyl group is added by reacting the isoborneol/borneol with a reagent like methacryloyl chloride in the presence of a base such as triethylamine. researchgate.net This reaction yields a mixture of isobornyl methacrylate and bornyl methacrylate. mdpi.comresearchgate.net
This method successfully produces a methacrylic monomer with a renewable carbon content of 80%. mdpi.com
Photocatalytic Synthesis Approaches
An innovative and green approach to synthesizing IBOMA involves the use of photocatalysis. google.com This method directly reacts bio-based camphene with methacrylic acid in the presence of a photocatalyst and under ultraviolet (UV) light irradiation. google.comgoogle.com
The key advantages of this photocatalytic process include:
Mild Reaction Conditions: The synthesis does not require high temperatures or pressures, reducing energy consumption. google.com
High Purity: The process is highly selective, generating the desired product with minimal side reactions or by-products. google.com
Simplified Process: Separation and purification of the final product are simpler and easier to perform compared to traditional catalytic methods. google.com
This approach aligns with the principles of green chemistry by offering a more energy-efficient and cleaner route to bio-based isobornyl methacrylate, further reducing the environmental footprint associated with its production. google.com
Polymerization and Copolymerization of Isobornyl Methacrylate
Homopolymerization Studies of Isobornyl Methacrylate (B99206)
The synthesis of poly(isobornyl methacrylate) (PIBOMA) through homopolymerization is a fundamental process for producing this high-glass-transition-temperature thermoplastic. nih.gov The bulky, bicyclic structure of the isobornyl group introduces unique characteristics to its polymerization behavior. nih.govresearchgate.net
The free radical polymerization of isobornyl methacrylate follows the conventional three-stage mechanism: initiation, propagation, and termination.
Initiation: The process begins with the decomposition of an initiator molecule, typically a peroxide like benzoyl peroxide (BPO) or an azo compound, triggered by heat or light. acs.orgresearchgate.net This decomposition generates primary free radicals. These highly reactive radicals then attack the vinyl double bond of an isobornyl methacrylate monomer, transferring the radical activity to the monomer and forming an initiated monomer radical.
Propagation: The newly formed monomer radical rapidly adds to successive isobornyl methacrylate monomers. This chain-growth process involves the sequential addition of monomers to the growing polymer chain, with the radical active site continuously regenerating at the chain end. The large isobornyl side group can sterically influence the rate of propagation.
Termination: The growth of polymer chains is concluded by termination reactions. The primary termination mechanism for methacrylates at lower conversions is disproportionation, where a hydrogen atom is transferred from one radical chain end to another, resulting in two dead polymer chains (one with a saturated end and one with an unsaturated end). Combination, where two radical chain ends join to form a single longer chain, is another possible termination pathway. As conversion increases and viscosity rises, termination becomes diffusion-controlled, leading to a significant decrease in the termination rate constant. acs.orgarxiv.org
The kinetics of the free-radical homopolymerization of isobornyl methacrylate have been investigated, often using techniques like differential scanning calorimetry (DSC) to monitor the reaction rate. researchgate.netarxiv.org A key characteristic of the bulk polymerization of methacrylates, including IBOMA, is the autoacceleration phenomenon known as the gel effect or Trommsdorff–Norrish effect. acs.orgarxiv.org
Kinetic models for IBOMA polymerization often describe the termination rate constant in terms of free-volume theory, which successfully fits experimental data of polymerization rates as a function of monomer conversion. researchgate.netarxiv.orgacs.org
| Parameter | Description | Typical Observation |
|---|---|---|
| Polymerization Rate (Rp) | The rate of monomer consumption over time. | Increases significantly during the gel effect phase. acs.orgarxiv.org |
| Termination Rate Constant (kt) | The rate constant for the termination reaction. | Decreases as conversion and viscosity increase, leading to autoacceleration. arxiv.org |
| Conversion at Vitrification | The point at which the polymerizing system's glass transition temperature equals the reaction temperature, effectively stopping the reaction. | For IBOMA polymerization at 80°C, vitrification arrests the reaction at a final conversion of approximately 0.80. researchgate.net |
The outcome of isobornyl methacrylate homopolymerization is highly dependent on the reaction conditions and the choice of initiator.
Initiator Type and Concentration: The type of initiator and its concentration are critical variables. Common initiators for IBOMA include benzoyl peroxide (BPO) and Vam-110. nih.govacs.org Increasing the initiator concentration leads to a higher number of primary radicals, which in turn increases the polymerization rate. nih.govnih.gov However, this also typically results in the formation of a larger number of polymer chains, leading to a decrease in the average molecular weight of the final polymer. nih.gov Studies on other methacrylate systems show that the polymerization rate increases with higher concentrations of BPO. nih.govnih.gov
| Condition | Effect on Polymerization Rate | Effect on Molecular Weight | Source Example |
|---|---|---|---|
| Increasing Temperature | Increases | Decreases | Polymerization at 110°C is faster than at 80°C. nih.govacs.org |
| Increasing Initiator Concentration | Increases | Decreases | General principle for free radical polymerization. nih.govnih.gov |
| Presence of Solvent | Decreases (due to dilution) | Can decrease due to chain transfer to solvent | Bulk polymerization often results in autoacceleration effects. mcgill.ca |
Controlled Radical Polymerization Techniques for Isobornyl Methacrylate Systems
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques are employed.
RAFT polymerization is a versatile and powerful CRP method that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow polydispersity indices (PDI). nih.govsigmaaldrich.com
The RAFT mechanism introduces a chain transfer agent (RAFT agent), typically a dithiocarbonyl compound, into a conventional free radical polymerization system. acs.org The control is achieved through a rapid and reversible chain transfer process.
The mechanism involves a sequence of addition-fragmentation equilibria. A propagating radical (P•n) adds to the RAFT agent (S=C(Z)S-R) to form an intermediate radical. This intermediate can then fragment, either reforming the original reactants or, more importantly, releasing a new radical (R•) and a polymeric RAFT agent (S=C(Z)S-Pn). This new radical (R•) then initiates the polymerization of new monomer. A dynamic equilibrium is established where the majority of polymer chains are dormant (as the polymeric RAFT agent) at any given time, while a small concentration of active propagating radicals exists. acs.org
This equilibrium ensures that all polymer chains have a nearly equal opportunity to grow, leading to a linear increase in number-average molecular weight (Mn) with monomer conversion and a low PDI, often below 1.3. nih.govatamanchemicals.com By carefully selecting the ratio of monomer to RAFT agent, the molecular weight of the resulting poly(isobornyl methacrylate) can be precisely controlled. nih.gov This technique has been successfully used to prepare a series of PIBOMA samples with molar masses ranging from 20,000 to 60,000 g·mol⁻¹. nih.gov
| Targeted Molar Mass (g·mol⁻¹) | Polymer Designation | Key Polymer Characteristics |
|---|---|---|
| 20,000 - 60,000 | PIBOMA 26K–PIBOMA 59K | - Controlled molar mass
|
| Variable | N/A | - Linear increase of molecular weight with conversion researchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Chain Transfer Agent Selection and Optimizationresearchgate.net
The selection and optimization of chain transfer agents (CTAs) are crucial in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve polymers with well-defined molecular weights and low dispersity. For methacrylates like IBMA, the choice of CTA is dictated by the reactivity of the monomer. Dithiobenzoates and trithiocarbonates are commonly effective for controlling the polymerization of "more activated" monomers such as methacrylates.
In the statistical copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (IBMA), [(O-ethylxanthyl)methyl]benzene was employed as a suitable chain transfer agent. mdpi.com This selection was critical due to the significant difference in reactivity between the less activated NVP and the more activated IBMA. The use of this xanthate-based CTA allowed for a controlled polymerization process, yielding copolymers with predictable molecular characteristics. mdpi.com
For the related monomer, isobornyl acrylate (B77674), benzyl (B1604629) dithiobenzoate has been shown to be an effective RAFT agent, enabling the synthesis of homopolymers and block copolymers with a linear increase in molecular weight with conversion and low polydispersity indexes. researchgate.net Given the similar reactivity of methacrylates and acrylates in this context, dithiobenzoates such as cumyl dithiobenzoate and benzyl dithiobenzoate are also suitable candidates for the RAFT polymerization of IBMA. Optimization of the RAFT process for IBMA would involve adjusting the molar ratio of monomer to CTA to initiator, as well as the reaction temperature and time to minimize side reactions and maintain living characteristics of the polymerization.
Table 1: Examples of Chain Transfer Agents for Isobornyl Methacrylate and Related Monomers
| Monomer System | Chain Transfer Agent | Polymerization Type | Reference |
|---|---|---|---|
| Isobornyl Methacrylate / N-Vinylpyrrolidone | [(O-ethylxanthyl)methyl]benzene | RAFT | mdpi.com |
| Isobornyl Acrylate | Benzyl dithiobenzoate | RAFT | researchgate.net |
| Methyl Methacrylate | Cumyl dithiobenzoate | RAFT | researchgate.net |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for the controlled polymerization of a wide range of monomers, including isobornyl methacrylate. This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
The success of ATRP is highly dependent on the appropriate selection of the initiator and the transition metal catalyst system. For the ATRP of methacrylates like IBMA, alkyl halides are commonly used as initiators, and copper complexes are the most prevalent catalysts.
In the ATRP of isobornyl methacrylate, particularly in copolymerization with styrene (B11656), a system composed of methyl-2-bromopropionate as the initiator and a copper(I) bromide (CuBr) complex with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand has been effectively used. researchgate.net This system provides good control over the polymerization, leading to copolymers with predictable compositions.
For other methacrylate polymerizations, which serve as a model for IBMA, ethyl 2-bromoisobutyrate is another commonly used initiator. inter-chem.pl The catalyst system can also be varied to fine-tune the polymerization kinetics and control. For instance, iron-based catalysts complexed with N-heterocyclic carbene ligands have been utilized for the ATRP of methyl methacrylate, demonstrating high activity at low catalyst concentrations. acs.org Photoinduced ATRP, which uses light to regulate the polymerization, has also been successfully applied to methacrylates using copper catalysts with ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA). cmu.edu
Table 2: Initiator and Catalyst Systems for ATRP of Isobornyl Methacrylate and Related Monomers
| Monomer | Initiator | Catalyst/Ligand | Reference |
|---|---|---|---|
| Isobornyl Methacrylate-co-styrene | Methyl-2-bromopropionate | CuBr/PMDETA | researchgate.net |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/N-propyl-2-pyridylmethanimine | |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | FeBr3/N-heterocyclic carbene | acs.org |
| Acrylates/Methacrylates | Ethyl α-bromoisobutyrate | CuBr2/TPMA (photoinduced) | cmu.edu |
A significant advantage of ATRP is the ability to control the microstructure of the resulting polymers, including composition and configurational sequences (tacticity). In the case of isobornyl methacrylate-styrene (I/S) copolymers synthesized by ATRP, two-dimensional NMR techniques have been used to elucidate the compositional and configurational sequences. researchgate.net
The analysis of these copolymers revealed that the α-methyl carbon of the IBMA unit and the methine proton of the styrene unit show sensitivity to compositional and configurational arrangements at the triad (B1167595) level. researchgate.net This level of detail in microstructure analysis allows for a deeper understanding of the polymerization mechanism and the influence of the bulky isobornyl group on the stereochemistry of the polymer chain. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to influence the tacticity of polymethacrylates, although this is more challenging than for other monomer families. The controlled nature of ATRP ensures a more uniform incorporation of monomers in copolymers, leading to predictable and tunable properties. researchgate.net
Nitroxide-Mediated Polymerization (NMP)cmu.edu
Nitroxide-Mediated Polymerization (NMP) is another powerful technique for controlled radical polymerization that has been applied to isobornyl methacrylate. acs.org A key challenge in the NMP of methacrylates is the tendency for side reactions, which can be overcome by careful selection of the nitroxide mediator and the polymerization conditions. rsc.org
For the NMP of IBMA, SG1-based nitroxides, such as the unimolecular initiator BlocBuilder-MA™, have been successfully employed. researchgate.net To achieve good control over the polymerization of methacrylates, a small amount of a "controlling" comonomer, such as acrylonitrile (B1666552) or styrene, is often added. researchgate.neticp.ac.ru This approach has been shown to lead to a linear increase in number-average molecular weight with conversion and low dispersity for IBMA-rich compositions. researchgate.net
In a study on the NMP of IBMA and tridecyl methacrylate (TDMA) with acrylonitrile (AN) as a comonomer, the polymerization was well-controlled at 100 °C. researchgate.net The resulting SG1-terminated poly(IBOMA-stat-AN) macroinitiator could be chain-extended to form diblock copolymers. This demonstrates the "living" character of the polymerization and the ability to create more complex polymer architectures. The use of NMP allows for the synthesis of well-defined IBMA-containing polymers without the need for metal catalysts, which can be advantageous for certain applications. acs.org
Copolymerization with Diverse Monomer Systems
Statistical Copolymerization
Statistical copolymerization of isobornyl methacrylate has been explored with several monomer systems, leading to copolymers with properties that are intermediate between those of the respective homopolymers. The reactivity ratios of the monomers are a key parameter in determining the composition and microstructure of the resulting copolymer.
With N-Vinylpyrrolidone (NVP): The statistical copolymerization of IBMA and NVP has been carried out via both free-radical and RAFT polymerization. The reactivity ratios were determined to be r(NVP) = 0.292 and r(IBMA) = 2.673 for conventional radical polymerization, indicating that IBMA is significantly more reactive. mdpi.com
With Styrene: Copolymers of isobornyl methacrylate and styrene have been synthesized by ATRP. The reactivity ratios were found to be r(IBMA) = 0.39 ± 0.09 and r(Styrene) = 0.44 ± 0.08, suggesting a tendency towards random incorporation of the two monomers. researchgate.net
With Benzyl Methacrylate (BzMA): The free radical copolymerization of IBMA and BzMA has been investigated to create copolymers with tunable glass transition temperatures, making the high-Tg poly(IBMA) more processable.
With Methacrylonitrile (B127562) (MAN): The free radical copolymerization of IBMA with methacrylonitrile in dimethylformamide has been studied, and the monomer reactivity ratios were determined using the Fineman-Ross and Kelen-Tudos methods. researchjournal.co.in
With 4-methoxybenzyl methacrylate (MBMA): The ATRP of IBMA with MBMA resulted in reactivity ratios of r(IBMA) = 0.88 and r(MBMA) = 0.63, as determined by the Kelen-Tudos method. iaea.org
Table 3: Reactivity Ratios for the Statistical Copolymerization of Isobornyl Methacrylate (M1) with Various Comonomers (M2)
| Comonomer (M2) | Polymerization Method | r1 (IBMA) | r2 (M2) | Reference |
|---|---|---|---|---|
| N-Vinylpyrrolidone | Free Radical | 2.673 | 0.292 | mdpi.com |
| Styrene | ATRP | 0.39 ± 0.09 | 0.44 ± 0.08 | researchgate.net |
| 4-methoxybenzyl methacrylate | ATRP | 0.88 | 0.63 | iaea.org |
With N-Vinylpyrrolidone (NVP)
The synthesis of statistical copolymers of N-Vinylpyrrolidone (NVP) and Isobornyl Methacrylate (IBMA) has been successfully conducted using both conventional free radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net Research indicates a considerable difference in reactivity between the two monomers. rsc.org
In conventional free radical polymerization, the monomer reactivity ratios were determined using various graphical methods and computer analysis. The values indicate that the IBMA radical is much more reactive towards its own monomer than towards NVP, and the NVP radical is more reactive towards IBMA than its own monomer. This suggests that IBMA is incorporated into the polymer chain more rapidly than NVP. rsc.orgresearchgate.net For this polymerization process, the terminal model of copolymerization was found to be appropriate. rsc.org
RAFT polymerization has also been employed to afford better control over the molecular characteristics of the resulting copolymers. rsc.org Block copolymers of IBMA and NVP (PIBMA-b-PNVP) have been prepared using RAFT techniques, typically by polymerizing IBMA first, followed by the sequential addition and polymerization of NVP. cmu.edu
Table 1: Monomer Reactivity Ratios for Conventional Radical Copolymerization of IBMA and NVP
| Monomer | Reactivity Ratio (r) |
|---|---|
| Isobornyl Methacrylate (r_IBMA) | 2.673 |
| N-Vinylpyrrolidone (r_NVP) | 0.292 |
Data sourced from rsc.orgresearchgate.net.
With Methyl Methacrylate (MMA)
The copolymerization of Isobornyl Methacrylate (IBMA) with Methyl Methacrylate (MMA) has been explored through several polymerization techniques to create materials with tailored thermal and optical properties. vnu.edu.vnscielo.br
Anionic random and block copolymerization of IBMA and MMA has been studied in tetrahydrofuran (B95107) (THF) at -78 °C. scielo.br This method allows for the synthesis of block copolymers with narrow molecular weight distributions. scielo.br Additionally, copolymers of IBMA and MMA have been synthesized via aqueous suspension polymerization, a method which is valuable for producing materials intended as heat-resistant optical polymers. vnu.edu.vn
In the context of emulsion polymerization, the high hydrophobicity of IBMA can present challenges, often leading to coagulation during homopolymerization. youtube.com Research has shown that the addition of a small amount of a more hydrophilic comonomer like MMA can significantly improve the stability of the polymerization. Substituting just 5% of the IBMA with MMA has been found to dramatically reduce the amount of coagulum formed during the reaction, leading to stable polymer dispersions. youtube.com
With Butyl Acrylate (BA)
Copolymers of Isobornyl Methacrylate (IBMA) and Butyl Acrylate (BA) are synthesized to combine the hardness and high Tg of IBMA with the flexibility and low Tg of BA. This combination is particularly useful in the formulation of materials for coatings and adhesives. mdpi.com Highly bio-based latexes have been developed using miniemulsion polymerization, combining IBMA and BA with monomers derived from plant oils. mdpi.com
Crosslinked films of poly(isobornyl methacrylate-co-butyl acrylate) have also been prepared. kpi.ua In general, for the radical copolymerization of methacrylate and acrylate monomers, the methacrylate comonomer tends to be more reactive (r > 1) while the acrylate comonomer is less reactive (r < 1). uni-bayreuth.de This indicates that the growing polymer radical ending in a methacrylate unit prefers to add another methacrylate monomer, while the radical ending in an acrylate unit also prefers to add a methacrylate monomer.
With Styrene
The copolymerization of Isobornyl Methacrylate (IBMA) and Styrene (S) has been investigated using Atom Transfer Radical Polymerization (ATRP). cmu.edu This controlled radical polymerization technique was carried out at 70 °C using a methyl-2-bromopropionate initiator and a copper complex catalyst. cmu.edu
The reactivity ratios for this system were determined using the copolymer composition data obtained from ¹H NMR spectroscopy. cmu.edu Calculations using both the linear Kelen-Tudos (KT) method and the non-linear Error-in-Variable Method (EVM) show that the reactivity ratios for both monomers are less than one (r_IBMA < 1, r_S < 1). cmu.edu This indicates that the growing polymer chains, whether ending in an IBMA or a Styrene unit, preferentially react with the other comonomer. The product of the reactivity ratios (r_IBMA * r_S) is significantly less than 1, suggesting a tendency toward alternation in the copolymer chain and the formation of a random copolymer. cmu.edu
Table 2: Monomer Reactivity Ratios for ATRP of IBMA and Styrene
| Method | r_IBMA | r_Styrene |
|---|---|---|
| Kelen-Tudos (KT) | 0.39 ± 0.09 | 0.44 ± 0.08 |
| Error-in-Variable (EVM) | 0.42 | 0.47 |
Data sourced from cmu.edu.
With Acrylonitrile (AN)
Copolymers of Isobornyl Methacrylate (IBMA) and Acrylonitrile (AN) have been synthesized via free radical polymerization. researchgate.net The monomer reactivity ratios for this pair were determined from the copolymer compositions, which were analyzed using NMR spectroscopy. researchgate.net
The reactivity ratios, calculated by both the Kelen–Tudos (KT) and Error-in-Variable (EVM) methods, show that IBMA is significantly more reactive than Acrylonitrile in this system (r_IBMA > 1, r_AN < 1). researchgate.net This implies that a growing polymer chain ending in an IBMA unit preferentially adds another IBMA monomer, while a chain ending in an AN unit also prefers to add an IBMA monomer. researchgate.net The resulting copolymer is therefore richer in IBMA units compared to the monomer feed composition. researchgate.net
Table 3: Monomer Reactivity Ratios for Free Radical Copolymerization of IBMA and Acrylonitrile
| Method | r_IBMA | r_AN |
|---|---|---|
| Kelen-Tudos (KT) | 1.63 ± 0.14 | 0.61 ± 0.06 |
| Error-in-Variable (EVM) | 1.58 | 0.60 |
Data sourced from researchgate.net.
With 2-Octyl Acrylate (2-OA)
The emulsion copolymerization of bio-based Isobornyl Methacrylate (IBMA) with 2-Octyl Acrylate (2-OA) has been explored for the production of waterborne latexes with high bio-content for coating applications. youtube.com The homopolymerization of the highly hydrophobic IBMA monomer via batch emulsion polymerization is challenging and often results in coagulation. youtube.com
Copolymerization with 2-OA significantly improves the stability of the latex. youtube.com Stable dispersions can be achieved, with the stability being dependent on both the IBMA concentration in the copolymer and the total solids content of the latex. youtube.com For coating applications targeting a specific glass transition temperature (e.g., 4 °C), a monomer weight ratio of 38/62 (IBMA/2-OA) has been utilized. youtube.com Studies have successfully produced stable latexes with full monomer conversion and minimal coagulum across a range of compositions. youtube.com
With Tetrahydrofurfuryl Methacrylate
The copolymerization of Isobornyl Methacrylate (IBMA) with the heterocyclic monomer Tetrahydrofurfuryl Methacrylate (THFMA) has been carried out via ambient temperature photopolymerization. uni-bayreuth.de This process was conducted in bulk using a low concentration of an α-hydroxyl ketone-based photoinitiator. uni-bayreuth.de
The monomer reactivity ratios were calculated from copolymer composition data using several methods, including Fineman-Ross and Kelen-Tudos. uni-bayreuth.de The results consistently revealed that the monomer reactivity ratio of THFMA was significantly higher than that of IBMA. uni-bayreuth.de This indicates that THFMA is the more reactive comonomer in this pair, leading to its preferential incorporation into the copolymer chain. The sequence length distribution for THFMA was also observed to be higher with an increase in its initial feed content, supporting the reactivity ratio findings. The glass transition temperatures of the resulting copolymers were found to increase with a higher proportion of IBMA content. uni-bayreuth.de
Table 4: Monomer Reactivity Ratios for Photocopolymerization of IBMA and THFMA
| Monomer | Reactivity Ratio (r) |
|---|---|
| Isobornyl Methacrylate (r_IBMA) | 0.47 ± 0.10 |
| Tetrahydrofurfuryl Methacrylate (r_THFMA) | 2.51 ± 0.35 |
Data sourced from researchgate.net [a clone of the Taylor & Francis Online source, result youtube.com in the initial search].
With 4-Methoxybenzyl Methacrylate
The copolymerization of isobornyl methacrylate with 4-methoxybenzyl methacrylate (MBMA) has been successfully achieved through atom transfer radical polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined copolymers with narrow molecular weight distributions.
In a notable study, copolymers of IBMA and MBMA, denoted as poly(MBMA-co-IBMA), were synthesized at 90°C. Current time information in London, GB.asianpubs.org The resulting copolymers were characterized using Fourier transform infrared (FTIR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR), and gel permeation chromatography (GPC). The composition of the copolymers can be readily calculated from their ¹H NMR spectra. Current time information in London, GB.asianpubs.org
The thermal properties of these copolymers are significantly influenced by their composition. It has been observed that the initial decomposition temperature of the resultant copolymers decreases with an increasing molar fraction of IBMA. Current time information in London, GB.asianpubs.org This indicates that the heat resistance of the copolymer can be modulated by adjusting the ratio of the two monomer units. Furthermore, the glass transition temperature (Tg) of the copolymers increases with a higher content of IBMA, which is attributed to the rigid structure of the isobornyl group. asianpubs.org The homopolymer of MBMA, poly(MBMA), exhibits a Tg of 50°C, while the homopolymer of IBMA, poly(IBMA), has a much higher Tg of 198°C. The copolymers show a single Tg, indicating the formation of random copolymers rather than a mixture of homopolymers or block copolymers. asianpubs.org
| Property | Poly(MBMA) | Poly(IBMA) | Poly(MBMA-co-IBMA) |
| Glass Transition Temperature (Tg) | 50°C | 198°C | Increases with IBMA content |
| Thermal Stability | - | - | Decreases with increasing IBMA content |
Block and Gradient Copolymer Architectures
Isobornyl methacrylate is a valuable monomer for the creation of complex copolymer architectures such as block and gradient copolymers, which exhibit unique phase behaviors and mechanical properties.
Block Copolymers: Anionic polymerization has been employed to synthesize well-defined block copolymers containing IBMA. For instance, the anionic random and block copolymerization of IBMA and methyl methacrylate (MMA) has been conducted in tetrahydrofuran (THF) at -78°C. mdpi.com This method allows for the creation of block copolymers with narrow molecular weight distributions (Mw/Mn ≈ 1.1). mdpi.com The synthesis of triblock copolymers, such as poly(isobornyl methacrylate)-b-polybutadiene-b-poly(isobornyl methacrylate), has also been reported, leading to thermoplastic elastomers with high tensile strength and a wide service temperature range.
Gradient Copolymers: Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can be synthesized using controlled radical polymerization techniques. Nitroxide-mediated polymerization (NMP) has been utilized to copolymerize β-myrcene (My), a natural diene, with IBMA. dergi-fytronix.com The reactivity ratios for this system indicated the formation of gradient copolymers. dergi-fytronix.com These copolymers exhibited a linear increase in molecular weight with conversion and low dispersity (Đ ≤ 1.41). dergi-fytronix.com The resulting materials can be used to create thermoplastic elastomers.
Another approach to synthesizing gradient copolymers involves reversible addition-fragmentation chain transfer (RAFT) polymerization. Stepwise monomer addition in a monomer-starved emulsion polymerization of n-butyl acrylate and isobornyl acrylate has been shown to produce gradient copolymers with pre-specified compositions. acs.org These gradient copolymers exhibit broad glass transition regions, a property that can be controlled by the steepness of the comonomer feed. acs.orgnih.gov
| Copolymer Architecture | Comonomer(s) | Polymerization Technique | Key Features |
| Block Copolymer | Methyl Methacrylate (MMA) | Anionic Polymerization | Narrow molecular weight distribution (Mw/Mn ≈ 1.1) |
| Block Copolymer | Butadiene | Anionic Polymerization | Thermoplastic elastomers with high tensile strength |
| Gradient Copolymer | β-Myrcene (My) | Nitroxide-Mediated Polymerization (NMP) | Linear increase in molecular weight with conversion, low dispersity (Đ ≤ 1.41) |
| Gradient Copolymer | n-Butyl Acrylate | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Broad and controllable glass transition regions |
Crosslinking and Network Formation
The incorporation of isobornyl methacrylate into polymer networks can enhance their mechanical properties and thermal stability. Crosslinking can be achieved through various methods, including the use of multifunctional crosslinking agents.
In the case of copolymers of isobornyl acrylate (a structurally similar monomer) and isobutyl acrylate, photochemical crosslinking has been demonstrated by introducing a small amount of a crosslinking agent like 1,6-hexanedioldiacrylate. researchgate.net This process allows for the formation of chemically crosslinked polymer networks.
Isobornyl methacrylate itself can be part of crosslinkable systems. For example, in the development of biobased latex adhesives, IBMA has been copolymerized with plant-oil-based acrylic monomers. researchgate.net The unsaturated fatty acid side chains of the plant-oil-based monomers provide reactive sites for post-polymerization crosslinking, leading to the formation of a crosslinked network. researchgate.net The density of this crosslinking can be tuned to achieve a balance of adhesive and cohesive properties. The inclusion of the rigid IBMA monomer in these networks contributes to a higher modulus of the final material. researchgate.net Vitrimers, a class of covalently cross-linked polymers that can be reprocessed, have been developed using isobornyl methacrylate in combination with other monomers, where the network shuffling is facilitated by exchange reactions. rsc.org
Monomer Reactivity Ratio Determination in Copolymerization
The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes, as these ratios dictate the composition and microstructure of the resulting copolymer. Various methods, from linear graphical techniques to more sophisticated non-linear and computational approaches, have been applied to isobornyl methacrylate copolymer systems.
Linear Graphical Methods (e.g., Fineman-Ross, Kelen-Tüdos)
Linear graphical methods are widely used for their simplicity in estimating monomer reactivity ratios from copolymerization data at low conversions.
The Fineman-Ross method and the Kelen-Tüdos method have been applied to determine the reactivity ratios for the atom transfer radical copolymerization of isobornyl methacrylate (M1) and 4-methoxybenzyl methacrylate (M2). asianpubs.orgjcsp.org.pk For this system, the reactivity ratios were found to be r₁ = 0.88 and r₂ = 0.63 using the Kelen-Tüdos method, and r₁ = 0.90 and r₂ = 0.65 using the Fineman-Ross method. asianpubs.org These values suggest a tendency towards random copolymerization.
These methods have also been used for the copolymerization of IBMA with other monomers. For instance, in the copolymerization of IBMA with methacrylonitrile, the Fineman-Ross and Kelen-Tüdos methods were employed to calculate the reactivity ratios. rsc.org
| Comonomer System | Method | r₁(IBMA) | r₂ | Reference |
| IBMA / 4-Methoxybenzyl Methacrylate | Kelen-Tüdos | 0.88 | 0.63 | asianpubs.org |
| IBMA / 4-Methoxybenzyl Methacrylate | Fineman-Ross | 0.90 | 0.65 | asianpubs.org |
| IBMA / β-Myrcene | Fineman-Ross, Kelen-Tüdos | 0.02–0.07 | 1.90–2.16 | dergi-fytronix.com |
| IBMA / Acrylonitrile | Kelen-Tüdos | 1.63 ± 0.14 | 0.61 ± 0.06 | eastomat.com |
Non-Linear Least-Squares Fitting Methods (e.g., Mayo-Lewis, Error-in-Variable Method)
Non-linear methods are generally considered more statistically robust for determining reactivity ratios as they can account for errors in both the feed and copolymer composition measurements.
The Mayo-Lewis method , which is a foundational model, can be used in conjunction with non-linear least-squares fitting to find the best-fit values of r₁ and r₂. This approach has been applied to the copolymerization of β-myrcene and isobornyl methacrylate. dergi-fytronix.com
The Error-in-Variable Method (EVM) is a powerful non-linear technique that considers the error in all variables. This method was used to determine the reactivity ratios for the copolymerization of isobornyl methacrylate (r₁) and acrylonitrile (r₂) and yielded values of r₁ = 1.58 and r₂ = 0.60. eastomat.com
Computational Approaches for Reactivity Ratios (e.g., COPOINT)
Computational methods offer a more rigorous and automated way to determine reactivity ratios, often capable of handling complex polymerization models.
The computer program COPOINT has been used to estimate the reactivity ratios for the statistical copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (IBMA) via conventional radical polymerization. rsc.org For this system, the reactivity ratios were determined to be 0.292 for NVP and 2.673 for IBMA, indicating that the IBMA radical is much more reactive towards its own monomer than towards NVP. rsc.org COPOINT can also be adapted for different polymerization models, such as the penultimate model in RAFT polymerization. rsc.org
Characterization Techniques for Isobornyl Methacrylate Polymers and Copolymers
Spectroscopic Analysis
Spectroscopic methods are fundamental in identifying the chemical structure and arrangement of monomer units within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful and versatile technique for the detailed microstructural analysis of polymers, including those containing isobornyl methacrylate (B99206). iupac.orgiupac.org It provides quantitative information about copolymer composition, sequence distribution, and stereoregularity (tacticity). iupac.orgiupac.org
In ¹H NMR spectra of copolymers, specific proton signals from each monomer unit are integrated to calculate their molar fractions in the copolymer. For instance, in poly(isobornyl methacrylate-co-benzyl methacrylate), the signals for the phenyl protons of benzyl (B1604629) methacrylate (7.0–7.5 ppm) and the –CH proton of isobornyl methacrylate (4.35 ppm) can be used for compositional analysis. dergi-fytronix.com Similarly, for isobornyl methacrylate/acrylonitrile (B1666552) (I/A) copolymers, the composition can be determined from the ¹H NMR spectrum. researchgate.net
¹³C NMR provides complementary information. In I/A copolymers, the carbonyl carbon of the isobornyl methacrylate unit and the nitrile carbon of the acrylonitrile unit show sensitivity to the copolymer composition, allowing for detailed analysis. researchgate.net For example, the chemical shift of the carbonyl carbon in the isobornyl methacrylate unit is influenced by the neighboring monomer units. researchgate.net
A study on isobornyl methacrylate-N-methyl acrylamide (B121943) copolymers utilized ¹H NMR to determine monomer reactivity ratios. asianpubs.org Another study on poly(isobornyl methacrylate-co-methyl acrylate) also used ¹H NMR to determine copolymer compositions, which were then used to calculate reactivity ratios. researchgate.net
Here is a data table summarizing the key NMR signals used for compositional analysis in various isobornyl methacrylate copolymers:
Interactive Data Table: ¹H NMR Chemical Shifts for Compositional Analysis of Isobornyl Methacrylate Copolymers| Copolymer System | Monomer Unit | Key Proton Signal (ppm) | Reference |
|---|---|---|---|
| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Benzyl Methacrylate | 7.0 - 7.5 (phenyl) | dergi-fytronix.com |
| Isobornyl Methacrylate | 4.35 (-CH) | dergi-fytronix.com | |
| Poly(isobornyl methacrylate-co-acrylonitrile) | Isobornyl Methacrylate | - | researchgate.net |
| Poly(isobornyl methacrylate-co-styrene) | Styrene (B11656) | - | researchgate.net |
Two-Dimensional NMR Techniques (HSQC, TOCSY, HMBC) for Microstructure Determination
While 1D NMR is useful, complex spectral overlap often necessitates the use of two-dimensional (2D) NMR techniques to fully elucidate the polymer microstructure. enpress-publisher.comepa.gov
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, helping to resolve overlapping signals in both ¹H and ¹³C spectra. In studies of isobornyl methacrylate-acrylonitrile (I/A) copolymers, HSQC was crucial for identifying and confirming the assignments of the α-CH₃ carbon in the isobornyl unit. researchgate.netenpress-publisher.com For isobornyl methacrylate-styrene (I/S) copolymers, HSQC helped in assigning signals up to the triad (B1167595) level for the α-methyl carbon of the isobornyl unit and the methine proton of the styrene unit. researchgate.net
Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for assigning protons in the complex isobornyl group. In I/A copolymers, TOCSY was used to show geminal and vicinal interactions among various CH and β-CH₂ protons. researchgate.netenpress-publisher.com For I/S copolymers, TOCSY, in conjunction with HSQC, was utilized to establish compositional and configurational sequences. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects long-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for assigning quaternary carbons and carbonyl carbons, which have no directly attached protons. In I/A copolymers, HMBC provided a complete assignment of the coupling between nitrile, carbonyl, and quaternary carbons with methyl and methylene (B1212753) protons. researchgate.netenpress-publisher.com For I/S copolymers, HMBC was used to study carbonyl and quaternary carbon-proton couplings, revealing compositional and configurational sensitivity up to the triad level. researchgate.net
These 2D NMR techniques, often used in combination, provide a comprehensive understanding of the complex microstructure of isobornyl methacrylate polymers and copolymers. researchgate.netresearchgate.netenpress-publisher.comepa.gov
Configurational Sequence Analysis (e.g., Triad, Pentad Levels)
The stereochemistry of the polymer chain, or tacticity, significantly impacts the physical properties of the material. impact-solutions.co.uk NMR spectroscopy is the primary tool for determining the configurational sequence distribution (e.g., diads, triads, pentads).
In copolymers of isobornyl methacrylate and acrylonitrile (I/A), the α-CH₃ carbon of the isobornyl unit was found to be sensitive to compositional and configurational sequences at the triad level. enpress-publisher.com The CH and β-CH₂ carbons were also analyzed at the triad level and higher. enpress-publisher.com For poly(isobornyl acrylate), the methine carbon was assigned up to triad configurational sequences. researchgate.net
In more complex analyses, such as in poly(isobornyl methacrylate-co-methyl acrylate), the methine carbon of the isobornyl unit was assigned up to the pentad level. researchgate.net The determination of these higher-order sequences is critical for a detailed understanding of the polymer's stereoregularity. For instance, in a study of poly(isobornyl acrylate), the stereoregularity was found to be random with triad fractions of mm = 20%, mr = 53%, and rr = 27%. researchgate.netresearchgate.net
The ability to resolve these sequences is often enhanced by the use of 2D NMR techniques. For example, in isobornyl methacrylate-styrene copolymers, the carbonyl and quaternary carbons showed compositional and configurational sensitivity up to the triad level, which was confirmed by 2D HMBC spectra. researchgate.net
The following table summarizes the observed sequence levels for different carbons in isobornyl methacrylate polymers and copolymers:
Interactive Data Table: Configurational Sequence Analysis of Isobornyl Methacrylate Polymers by NMR| Polymer/Copolymer System | Carbon Atom | Highest Sequence Level Assigned | Reference |
|---|---|---|---|
| Poly(isobornyl methacrylate-co-acrylonitrile) | α-CH₃ (IBMA) | Triad | enpress-publisher.com |
| Poly(isobornyl methacrylate-co-acrylonitrile) | CH (IBMA) | Triad | enpress-publisher.com |
| Poly(isobornyl methacrylate-co-acrylonitrile) | β-CH₂ | Triad and higher | enpress-publisher.com |
| Poly(isobornyl acrylate) | Methine (C12) | Triad | researchgate.net |
| Poly(isobornyl acrylate) | β-methylene | Diad | researchgate.net |
| Poly(isobornyl methacrylate-co-methyl acrylate) | Methine (IBMA) | Pentad | researchgate.net |
| Poly(isobornyl methacrylate-co-methyl acrylate) | Carbonyl (IBMA & MA) | Triad | researchgate.net |
| Poly(isobornyl methacrylate-co-methyl acrylate) | Methyl (IBMA) | Triad | researchgate.net |
| Poly(isobornyl methacrylate-co-methyl acrylate) | β-methylene | Tetrad | researchgate.net |
| Poly(isobornyl methacrylate-co-styrene) | Carbonyl & Quaternary | Triad | researchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, confirming the incorporation of monomers into the copolymer chain.
For copolymers of isobornyl methacrylate and benzyl methacrylate, FTIR is used to analyze the chemical structures. dergi-fytronix.com The presence of characteristic absorption bands confirms the successful copolymerization.
In the synthesis of isobornyl methacrylate-acrylonitrile copolymers, FTIR can be used to verify the presence of both monomer units in the final product. researchgate.net Similarly, for poly(isobornyl methacrylate-co-methyl acrylate), FTIR would be used to confirm the presence of the ester groups from both monomers. researchgate.net
While FTIR is excellent for qualitative identification of functional groups, it is less commonly used for quantitative compositional analysis or detailed microstructural determination compared to NMR.
Chromatographic Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties. amazonaws.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is the most common chromatographic method for analyzing polymers. It separates polymer molecules based on their hydrodynamic volume in solution. This technique provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.capolymersource.ca
For poly(isobornyl methacrylate), GPC analysis is typically performed using tetrahydrofuran (B95107) (THF) as the mobile phase. amazonaws.com The molecular weight distribution is a key factor, as properties like chemical resistance depend on the polymer chain lengths. amazonaws.com Studies have shown the analysis of poly(isobornyl methacrylate) samples with differing molecular weight distributions using GPC. amazonaws.com
In the synthesis of block copolymers containing isobornyl methacrylate, such as those with polybutadiene (B167195), SEC is used to confirm the narrow molecular weight distribution (PDI ≈ 1.1) of the resulting polymers. acs.org For statistical copolymers of N-vinylpyrrolidone and isobornyl methacrylate, SEC is used to estimate the molecular characteristics. mdpi.comresearchgate.net
GPC has also been used to determine the molecular weights of copolymers of isobornyl methacrylate with methacrylonitrile (B127562) and N-methyl acrylamide. asianpubs.orgresearchgate.net
Inverse Gas Chromatography (IGC)
Inverse gas chromatography is a less common but powerful technique for characterizing polymers. In IGC, the polymer of interest is used as the stationary phase in the chromatographic column. By injecting known volatile probe molecules, one can determine various physicochemical properties of the polymer, such as the glass transition temperature (Tg) and thermodynamic interaction parameters with different solvents. kpi.ua
A study on poly(isobornyl methacrylate) using IGC determined its Tg to be around 105°C and identified good solvents (acetates, THF, ketones) and non-solvents (alkanes, aromatics, methanol) for the polymer. kpi.ua
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution.amazonaws.comnih.gov
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of poly(isobornyl methacrylate) (PIBMA) and its copolymers. amazonaws.comnih.gov The molecular weight and its distribution are critical parameters as they significantly influence the physical properties of the polymer, such as its chemical resistance and cross-linking rate. amazonaws.com
In a typical GPC analysis of PIBMA, the polymer is dissolved in a suitable solvent, commonly tetrahydrofuran (THF), in which it is fully soluble. amazonaws.com The solution is then passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have a longer elution time. This separation by size allows for the determination of the molecular weight distribution. amazonaws.com
For instance, the analysis of two different poly(isobornyl methacrylate) samples using GPC with PolyPore columns demonstrated varying molecular weight distributions, which in turn would lead to considerably different properties in their final applications. amazonaws.com The resulting chromatograms provide a visual representation of the molecular weight distribution. amazonaws.com Copolymers of isobornyl methacrylate, such as those with 4-methoxybenzyl methacrylate (MBMA), have also been characterized by GPC, revealing relatively low polydispersity indices (Mw/Mn), often in the range of 1.1 to 2.2. jcsp.org.pk This indicates a relatively narrow distribution of polymer chain lengths, which is often desirable for predictable material performance. jcsp.org.pk Similarly, block copolymers of isobornyl methacrylate and methyl methacrylate have been shown to have narrow molecular weight distributions, with M̄w/M̄n values around 1.1. acs.org
Below is a table summarizing representative GPC data for isobornyl methacrylate-containing polymers:
| Polymer System | Polydispersity Index (Mw/Mn) | Reference |
| Poly(isobornyl methacrylate-co-4-methoxybenzyl methacrylate) | 1.1 - 2.2 | jcsp.org.pk |
| Poly(isobornyl methacrylate)-b-poly(methyl methacrylate)-b-poly(butadiene)-b-poly(methyl methacrylate)-b-poly(isobornyl methacrylate) | 1.1 | acs.org |
| Poly(isobornyl methacrylate) | Varies by sample | amazonaws.com |
Gas Chromatography (GC) for Residual Monomer Content.chrom-china.compolymersolutions.com
Gas Chromatography (GC) is a powerful technique for quantifying the amount of unreacted, or residual, monomer within a polymer matrix. chrom-china.compolymersolutions.com The presence of residual isobornyl methacrylate monomer can be undesirable as it may affect the final properties of the polymer and could be a concern in certain applications. polymersolutions.com GC, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), offers high sensitivity and specificity for this type of analysis. polymersolutions.comnih.gov
The general procedure involves extracting the residual monomer from the polymer sample, often using a suitable solvent or through headspace analysis. polymersolutions.comnih.gov In headspace GC, the sample is heated to volatilize the residual monomer, which is then injected into the GC column for separation and detection. polymersolutions.comnih.gov For example, a reliable GC-MS method has been developed for the determination of various residual acrylic monomers, including methacrylates, in acrylic resins. chrom-china.comnih.gov This method involves microwave-assisted extraction followed by GC-MS analysis, achieving good separation and quantification. chrom-china.comnih.gov
For some monomers that are not sufficiently volatile for direct GC analysis, chemical derivatization techniques can be employed to convert them into more volatile species. polymersolutions.com The choice of detector depends on the required sensitivity and the chemical nature of the monomer. GC-FID is a robust and sensitive method, while GC-MS provides definitive identification of the monomer based on its mass spectrum. polymersolutions.com Studies have shown that methods like headspace-GC/MS are feasible for analyzing low-boiling residual monomers in dental polymers. nih.gov
The following table outlines the key aspects of using GC for residual isobornyl methacrylate analysis:
| Analytical Method | Key Features | Application Example | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity; provides structural information. | Determination of residual acrylic monomers in acrylic resins. chrom-china.comnih.gov | polymersolutions.comnih.gov |
| Gas Chromatography-Flame Ionization Detector (GC-FID) | Robust and highly sensitive. | General residual monomer testing in polymers. polymersolutions.com | polymersolutions.com |
| Headspace GC/MS | Suitable for volatile monomers; minimizes sample preparation. | Analysis of low-boiling residuals in dental polymers. nih.gov | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis.sielc.comatamanchemicals.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of isobornyl methacrylate monomer and to analyze its copolymers. sielc.comatamanchemicals.com For purity analysis of the monomer, a reverse-phase (RP) HPLC method is often employed. sielc.comatamanchemicals.com This method typically uses a nonpolar stationary phase and a polar mobile phase. sielc.com
A common mobile phase for analyzing isobornyl methacrylate consists of a mixture of acetonitrile, water, and an acid like phosphoric acid. sielc.comatamanchemicals.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comatamanchemicals.com This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities. sielc.comatamanchemicals.com
HPLC can also be used in the analysis of residual monomers in polymers. For instance, HPLC has been compared with headspace-GC/MS for the analysis of residual monomers in photopolymerized dendritic methacrylate copolymers, showing that both methods can effectively track the changes in residual monomer content. nih.gov
Key parameters for HPLC analysis of isobornyl methacrylate are summarized in the table below:
| Parameter | Description | Example | Reference |
| Mode | Reverse Phase (RP) | Separation on a nonpolar stationary phase. | sielc.comatamanchemicals.com |
| Mobile Phase | Acetonitrile, Water, Acid | A typical mobile phase for isobornyl methacrylate analysis. | sielc.comatamanchemicals.com |
| Detector | UV, MS | Dependent on the analytical requirements. | sielc.comatamanchemicals.com |
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) for Thermal Transitions.dergi-fytronix.commdpi.com
Differential Scanning Calorimetry (DSC) is a crucial thermal analysis technique for investigating the thermal transitions of poly(isobornyl methacrylate) (PIBMA) and its copolymers. dergi-fytronix.commdpi.com The most important thermal transition measured by DSC for amorphous polymers like PIBMA is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a hard, glassy state to a more rubbery, flexible state. mdpi.com This property is highly dependent on the polymer's molecular structure. mdpi.com
PIBMA is known for its high glass transition temperature, which can range from 110 °C to over 200 °C depending on factors like molecular weight and tacticity. dergi-fytronix.commdpi.com For example, high molecular weight PIBMA with high syndiotacticity can exhibit a Tg up to 209 °C. mdpi.com
In copolymers, the Tg is influenced by the composition of the comonomers. For instance, in copolymers of isobornyl methacrylate and benzyl methacrylate, the Tg increases with a higher content of isobornyl methacrylate units in the polymer chain. dergi-fytronix.com This is because the bulky and rigid isobornyl group restricts the mobility of the polymer chains, thus increasing the Tg. dergi-fytronix.com Similarly, in copolymers of isobornyl methacrylate and methyl methacrylate, the Tg shows a linear dependency on the isobornyl methacrylate content. researchgate.net
DSC thermograms of random copolymers typically show a single Tg, indicating a homogeneous mixture of the monomer units. jcsp.org.pk The presence of a single, though sometimes broad, glass transition is also observed in statistical and gradient copolymers. metu.edu.tr
The following table presents representative glass transition temperatures for various isobornyl methacrylate-containing polymers as determined by DSC or the related Differential Thermal Analysis (DTA).
| Polymer System | Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(isobornyl methacrylate) (PIBMA) | 110 - 209 | dergi-fytronix.commdpi.com |
| PIBMA Homopolymer | 206 | dergi-fytronix.com |
| P(IBMA0.78-co-BzMA) | 173.5 | dergi-fytronix.com |
| P(IBMA0.48-co-BzMA) | 127.6 | dergi-fytronix.com |
| P(IBMA0.26-co-BzMA) | 95.8 | dergi-fytronix.com |
| Poly(isobornyl methacrylate)/1% Graphite (B72142) Composite | 202 | dergi-fytronix.com |
| Poly(isobornyl methacrylate)/5% Graphite Composite | 198 | dergi-fytronix.com |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment.dergi-fytronix.comresearchgate.net
Studies on the thermal degradation of PIBMA have shown that its decomposition often occurs in a single stage. researchgate.net The onset of thermal decomposition can be shifted to higher temperatures by increasing the heating rate during the TGA experiment. mdpi.com The thermal stability of PIBMA copolymers is influenced by the nature of the comonomer. For example, in copolymers of isobornyl methacrylate and benzyl methacrylate, the thermal stability was found to increase with an increasing amount of benzyl methacrylate units in the copolymer chain. dergi-fytronix.com Conversely, in copolymers with 4-methoxybenzyl methacrylate, the initial decomposition temperature decreased as the mole fraction of isobornyl methacrylate increased. jcsp.org.pk
The addition of fillers can also affect the thermal stability. In poly(isobornyl methacrylate)/graphite composites, the thermal stability of the composite material increased with a higher graphite content. dergi-fytronix.com
The kinetics of the thermal degradation of PIBMA have been investigated, with apparent activation energies for thermal decomposition determined using various methods. researchgate.net For instance, values of 80.30 kJ/mol (Tang method), 84.69 kJ/mol (Flynn-Wall-Ozawa method), and 79.81 kJ/mol (Kissenger–Akahira–Sunose method) have been reported. researchgate.net
A summary of TGA findings for isobornyl methacrylate polymers is provided in the table below.
| Polymer System | Key TGA Finding | Reference |
| Poly(isobornyl methacrylate) (PIBMA) | Single-stage thermal decomposition. | researchgate.net |
| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Thermal stability increases with increasing benzyl methacrylate content. | dergi-fytronix.com |
| Poly(isobornyl methacrylate)/Graphite Composites | Thermal stability increases with increasing graphite content. | dergi-fytronix.com |
| Poly(isobornyl methacrylate-co-4-methoxybenzyl methacrylate) | Initial decomposition temperature decreases with increasing isobornyl methacrylate content. | jcsp.org.pk |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties.acs.orgnsf.gov
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, such as poly(isobornyl methacrylate) (PIBMA) and its copolymers. acs.orgnsf.gov DMA measures the mechanical response of a material to a sinusoidal stress or strain as a function of temperature, time, or frequency. anton-paar.com The primary outputs of a DMA experiment are the storage modulus (E'), which represents the elastic behavior, and the loss modulus (E''), which represents the viscous behavior or energy dissipation of the material. anton-paar.com The ratio of the loss modulus to the storage modulus gives the damping factor, or tan δ. anton-paar.com
DMA is particularly useful for determining the glass transition temperature (Tg), which is often identified by the peak of the tan δ curve or a significant drop in the storage modulus. anton-paar.com For copolymers of isobornyl methacrylate and methyl methacrylate, DMA has been used in conjunction with other techniques like DSC to analyze their properties. acs.org
The viscoelastic properties are critical for understanding how the material will behave under dynamic loading conditions. For example, in the development of biobased latex adhesives, DMA was used to measure the cross-linking density and the average molecular weight between cross-links in cured films of copolymers containing isobornyl methacrylate. nsf.gov These parameters directly relate to the mechanical performance of the adhesive. nsf.gov
The table below summarizes the application of DMA in characterizing isobornyl methacrylate polymers.
| Polymer System | Property Measured by DMA | Significance | Reference |
| Poly(isobornyl methacrylate-co-methyl methacrylate) block copolymers | Viscoelastic properties | Characterization of mechanical performance. | acs.org |
| Cross-linked biobased latex copolymers with isobornyl methacrylate | Cross-linking density, average molecular weight between cross-links | Relates to the strength and modulus of the material. | nsf.gov |
| Crosslinked poly(isobornylacrylate-co-isobutylacrylate) | Storage modulus, loss modulus, tan delta | Modeled to predict dynamic mechanical properties over a wide frequency range. researchgate.net | researchgate.net |
Structure Performance Relationships in Isobornyl Methacrylate Derived Polymeric Systems
Impact of Isobornyl Moiety on Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter that defines the operational temperature range of amorphous polymers. For poly(isobornyl methacrylate) (PIBMA), the bulky isobornyl side chain severely restricts the rotational freedom of the polymer backbone. eastomat.com This reduced chain mobility results in an exceptionally high glass transition temperature, making PIBMA and its copolymers suitable for applications requiring heat resistance. eastomat.comforeverest.netmdpi.com The homopolymer of IBMA has a reported Tg in the range of 110°C to 200°C. mdpi.comresearchgate.net
The glass transition temperature of poly(isobornyl methacrylate) is not a fixed value but is significantly influenced by both the molecular weight and the stereochemical arrangement (tacticity) of the polymer chains. mdpi.com
Molecular Weight: As with most polymers, the Tg of PIBMA increases with rising molecular weight, eventually reaching a plateau. A set of PIBMA samples with number-average molecular weights (Mn) ranging from 26,000 to 283,000 g/mol demonstrated high glass transition temperatures up to 201°C. mdpi.com A specific high-molecular-weight sample (Mn = 283,000 g/mol ) prepared by free-radical polymerization exhibited a Tg of 199°C. mdpi.com
Tacticity: Tacticity, the relative stereochemistry of adjacent chiral centers within a macromolecule, plays a crucial role. For polymethacrylates, syndiotactic polymers (where the side groups are on alternating sides of the backbone) are generally more rigid and have higher Tg values than their isotactic counterparts (where side groups are on the same side). researchgate.netsciepub.com In the case of PIBMA, high molecular weight polymers with a high degree of syndiotacticity can achieve Tg values as high as 209°C. mdpi.com
Table 1: Influence of Molecular Weight on the Glass Transition Temperature (Tg) of Poly(isobornyl methacrylate)
| Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) | Polymerization Method |
| 26,000 - 283,000 | up to 201 | RAFT or Free Radical |
| 283,000 | 199 | Free Radical |
| High MW, High Syndiotacticity | up to 209 | Not Specified |
Copolymerization is a versatile and effective strategy for tailoring the glass transition temperature of a material to meet the specific demands of an application. By combining isobornyl methacrylate (B99206) with other monomers, the resulting copolymer's Tg can be precisely controlled, typically falling between the Tg values of the respective homopolymers. ulprospector.com
The copolymerization of IBMA with methyl methacrylate (MMA), for example, results in a transparent polymer whose Tg shows a linear dependency on the amount of IBMA incorporated into the copolymer chain. researchgate.netchemicalbook.com In one study, copolymers of MMA, IBMA, and 2-hydroxyethyl methacrylate (HEMA) were synthesized, achieving Tg values ranging from 123°C to 140°C. koreascience.kr Similarly, copolymers of styrene (B11656) (St) and IBMA were prepared with controlled glass transition temperatures in the range of 105–158°C. unsw.edu.au This ability to modulate the Tg makes IBMA a valuable comonomer for producing high-performance acrylic resins with customized thermal properties. foreverest.netforeverest.netsfdchem.com
Table 2: Glass Transition Temperatures (Tg) of Isobornyl Methacrylate Copolymers
| Comonomer System | IBMA Content | Resulting Tg (°C) |
| Styrene (St) | Varied | 105 - 158 |
| Methyl Methacrylate (MMA) & 2-Hydroxyethyl Methacrylate (HEMA) | Varied | 123 - 140 |
| Methyl Methacrylate (MMA) | Linear increase with IBMA content | Not specified |
| Ethyl Methacrylate (EMA) | Linear increase with IBMA content | Not specified |
Enhancements in Thermal Stability of Polymers and Copolymers
The incorporation of the isobornyl methacrylate monomer contributes to the thermal stability of the resulting polymers. eastomat.commdpi.com Thermogravimetric analysis (TGA) of high molecular weight PIBMA has shown an onset temperature for weight loss as high as 230°C. mdpi.com The degradation mechanism for PIBMA and its copolymers with PMMA is complex, often initiated by a γ-H transfer from the isobornyl ring to the carbonyl group, which can lead to the evolution of isobornylene and the formation of poly(acrylic acid). metu.edu.trresearchgate.net This is followed by further reactions that can generate more thermally stable crosslinked structures. metu.edu.trresearchgate.net
However, the nature of the ester group also plays a role; the isobornyl group is considered thermally labile, which can make PIBMA less thermally stable than polymers with aromatic side groups like poly(benzyl methacrylate). mdpi.com The thermal degradation of PIBMA has been reported to occur in a single stage in some studies, while others suggest a multi-step process. mdpi.comdeepdyve.com The stability can be further enhanced by creating composites; for instance, the addition of graphite (B72142) to poly(IBMA) has been shown to increase the thermal stability of the resulting material. dergi-fytronix.comdergi-fytronix.com
Table 3: Thermal Stability Data for Isobornyl Methacrylate-Derived Polymers
| Polymer System | Analysis Method | Key Finding |
| Poly(isobornyl methacrylate) (PIBMA) | TGA | Onset of weight loss at 230°C |
| Poly(isobornyl methacrylate) (PIBMA) | Pyrolysis MS | Degradation involves γ-H transfer from the isobornyl ring |
| Poly(IBMA)/Graphite Composite | TGA/DTA | Increased thermal stability compared to pure Poly(IBMA) |
| Copolymers of N-vinylpyrrolidone and IBMA | TGA | Less thermally stable than poly(benzyl methacrylate) |
Contributions to Mechanical Performance Characteristics
The rigid and bulky nature of the isobornyl group is a primary contributor to the distinct mechanical properties of IBMA-containing polymers. eastomat.com These polymers are known for their unique combination of hardness and flexibility. sfdchem.comatamanchemicals.comlookchem.com
The incorporation of isobornyl methacrylate into copolymers can significantly improve their mechanical robustness, including tensile strength and elongation at break. researchgate.net For example, triblock copolymers composed of poly(IBMA) hard blocks and a polybutadiene (B167195) soft block have been shown to exhibit excellent mechanical properties, with an ultimate tensile strength of 30 MPa and an elongation at break of up to 1000%. acs.org In another study involving acrylate (B77674) copolymers, increasing the IBMA content from 10% to 30% led to an increase in tensile strength from 22 to 30 MPa. koreascience.kr
However, the effect can depend on the specific polymer system. In vulcanized rubber compositions reinforced with PIBMA, an increase in the molecular weight of the PIBMA filler actually led to a decrease in both tensile strength and elongation at break. mdpi.com
Table 4: Tensile Properties of Various Isobornyl Methacrylate (IBMA) Polymeric Systems
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(IBMA-co-MMA-co-HEMA) (30% IBMA) | 30 | Not Specified |
| Poly(IBMA-b-butadiene-b-IBMA) | 30 | 1000 |
| β-Myrcene/IBMA Triblock Copolymer | 4 | 500 |
| Poly(IBMA-co-MMA) | High | High |
Polymers and formulations containing IBMA consistently exhibit high hardness and excellent abrasion resistance. eastomat.comchemicalbook.comsfdchem.com A key advantage is that, unlike some other hard polymers such as those based solely on methyl methacrylate, IBMA-containing polymers achieve high hardness without becoming excessively brittle, thus retaining a degree of flexibility. ulprospector.com This combination of hardness and toughness makes IBMA a preferred monomer for durable and high-performance acrylic resins used in demanding applications like coatings, inks, and adhesives. eastomat.comulprospector.com
Table 5: Summary of Hardness and Abrasion Resistance Enhancements by IBMA
| Property | Effect of IBMA Incorporation | Application Benefit |
| Hardness | Significantly Increased | Improved scratch and mar resistance |
| Abrasion Resistance | Excellent | Enhanced durability and wear resistance |
| Brittleness | Reduced compared to other hard acrylics | Tougher films resistant to cracking |
Improvements in Impact and Scratch Resistance
The incorporation of isobornyl methacrylate (IBOMA) into polymeric systems is a well-established strategy for enhancing their mechanical durability, specifically impact and scratch resistance. atamanchemicals.comeastomat.comqdrenas.comzkhtchem.com The performance enhancement is directly attributable to the unique molecular structure of IBOMA, which features a bulky, rigid bicyclic isobornyl group. eastomat.com This structure imparts a combination of hardness and flexibility to the resulting polymer. atamanchemicals.comlookchem.com
When copolymerized, the isobornyl group acts as a toughness agent, effectively improving the polymer's ability to withstand sudden impacts and resist surface scratching. eastomat.comspecialchem.com This is a significant advantage in applications such as high-performance coatings, adhesives, and specialty plastics. eastomat.comqdrenas.comzkhtchem.com For instance, acrylic resins formulated with IBOMA exhibit excellent scratch resistance, high gloss, and weather resistance. atamanchemicals.comsfdchem.com
Research has demonstrated the positive effects of IBOMA on the mechanical properties of various polymer systems. In a study on denture base resins, the addition of 10% IBOMA to a heat-polymerized polymethyl methacrylate (PMMA) resin significantly increased its flexural strength from 94.24 MPa to 162.98 MPa. dergipark.org.tr This highlights the reinforcing effect of the bulky isobornyl group within the polymer matrix.
Furthermore, poly(isobornyl methacrylate) (PIBOMA) itself has been utilized as a reinforcing agent in materials like styrene-butadiene rubber (SBR). The addition of PIBOMA to rubber compositions resulted in higher torque increase values during moving die rheometry, confirming its reinforcing effect. mdpi.com This demonstrates the versatility of IBOMA-derived polymers in improving the mechanical robustness of different material types.
| Material | Flexural Strength (MPa) |
| Control (HP resin) | 94.24 |
| 10% IBMA in HP resin | 162.98 |
Data sourced from DergiPark dergipark.org.tr
Advancements in Chemical and Environmental Resistance
Chemical Resistance in Polymeric Systems
The incorporation of isobornyl methacrylate into polymer systems imparts notable improvements in their chemical resistance. atamanchemicals.comsfdchem.com This enhanced resistance is largely due to the protective nature of the bulky and rigid bicyclic isobornyl group within the polymer structure. This steric hindrance helps to shield the polymer backbone from chemical attack.
Optical Properties of Isobornyl Methacrylate Polymers and Copolymers
Optical Transparency and Applications in Light Transmission
Polymers and copolymers derived from isobornyl methacrylate often exhibit excellent optical properties, particularly high transparency. dergi-fytronix.com This makes them suitable for a range of applications where light transmission is critical, such as in optical devices and light-waveguide device films. dergi-fytronix.comresearchgate.net
The refractive index of IBOMA is approximately 1.477, which is similar to that of methyl methacrylate (MMA). lookchem.comsfdchem.comkoreascience.kr This similarity in refractive indices is advantageous when copolymerizing these two monomers, as it helps to prevent a decrease in transparency that could arise from optical inhomogeneity. koreascience.kr
Research on copolymers of MMA and IBMA has shown that they can be synthesized to be transparent and heat-resistant, making them potential candidates for packing light-emitting diode (LED) materials. researchgate.net A study on such copolymers reported a transmittance of 88%. researchgate.net The incorporation of the bulky isobornyl group can also contribute to superior optical properties in the resulting polymers. dergi-fytronix.com
| Property | Value |
| Transmittance | 88% |
| Haze | 93% |
Data sourced from ResearchGate researchgate.net
Rheological Considerations in Polymer Processing
The rheological behavior of isobornyl methacrylate and its polymers is a critical factor in their processing. IBOMA itself is a low-viscosity monomer, which can be beneficial as a reactive diluent in formulations like UV-curable adhesives, improving their processing characteristics.
However, the incorporation of the bulky isobornyl group into a polymer chain significantly affects the rheology of the polymer melt. The rigid side chains of poly(isobornyl methacrylate) hinder chain mobility, which contributes to its high glass transition temperature. eastomat.com
Studies on copolymers containing IBMA have provided insights into their rheological properties. For instance, the addition of an isobutylene–maleic anhydride (B1165640) (IBMA) copolymer to natural hydraulic lime pastes was found to significantly reduce the yield stress and plastic viscosity. mdpi.comresearchgate.net This was attributed to the copolymer adsorbing onto the surface of the particles, leading to electrostatic repulsion and steric hindrance that dismantled flocculated structures and released trapped water, thereby improving fluidity. mdpi.comresearchgate.net
In the context of polymer melts, the rheology of blends containing IBMA-based polymers has also been investigated. For example, the addition of a diblock copolymer to a blend of polystyrene and polyethylene (B3416737) resulted in an increase in the dynamic viscosity at low frequencies. uliege.be The rheological properties of such compatibilized blends are crucial for controlling the morphology and final properties of the material during melt processing. uliege.be The rheological behavior of polymer composites, such as PMMA with nanoclay, is also a key indicator of the material's microstructure and processing behavior. tandfonline.com
Role as a Reactive Diluent for Viscosity Modification
Isobornyl methacrylate (IBOMA) is a monofunctional monomer frequently employed as a reactive diluent in various polymeric systems. atamanchemicals.comscielo.br Its primary function in this role is to reduce the viscosity of high molecular weight oligomers and resins, thereby improving handling characteristics and processability for applications such as coatings, adhesives, and dental composites. atamanchemicals.comforeverest.net The effectiveness of IBOMA as a viscosity modifier stems directly from its unique molecular structure. guidechem.com
The chemical structure of IBOMA includes a bulky, non-polar bicycloalkyl group. guidechem.com When IBOMA is incorporated into a polymer system, these large side groups on the polymer chain weaken the intermolecular forces, leading to a reduction in the viscosity of the polymer solution or resin. foreverest.netguidechem.com This steric hindrance also provides excellent protection to the polymer chain, contributing to enhanced UV resistance and water resistance. guidechem.com As a "reactive" diluent, the methacrylate group in IBOMA's structure allows it to copolymerize with other monomers during the curing process, becoming a permanent part of the final polymer network. atamanchemicals.comforeverest.net This is a key advantage over non-reactive solvents, which would evaporate and contribute to volatile organic compound (VOC) emissions. foreverest.net Consequently, IBOMA is particularly suitable for formulating high-solid content and 100% solids coating systems. foreverest.netguidechem.com
Detailed Research Findings
Research across various fields has demonstrated the efficacy of IBOMA in viscosity reduction. In the development of dental restorative materials, high-viscosity monomers like bisphenol A glycidyl (B131873) methacrylate (Bis-GMA) necessitate the addition of a lower-viscosity diluent to achieve workable consistency. scielo.brnih.govnih.gov IBOMA is often investigated as an alternative to the commonly used triethylene glycol dimethacrylate (TEGDMA). nih.govnih.gov Studies have shown that IBOMA, which has a lower viscosity than TEGDMA, can effectively reduce the volumetric shrinkage and water sorption of the final resin. nih.govnih.gov
In the field of 3D printing, particularly for systems based on biorenewable resins like acrylated epoxidized soybean oil (AESO), IBOMA serves as a crucial component. mdpi.com AESO is highly viscous, making it unsuitable for printing technologies like digital light processing (DLP) without modification. mdpi.com Research has shown that adding IBOMA as a reactive diluent significantly lowers the resin's viscosity, improving its printability. mdpi.com For instance, one study selected IBOMA at a 60 wt% concentration to achieve a suitable viscosity for DLP printing with a soybean oil-based resin. mdpi.com Another investigation found that a 50:50 composition of AESO to IBOMA resulted in a material with mechanical properties comparable to commercial resins. mdpi.com
Further research into bio-based resins for stereolithography (SLA) compared IBOMA with other novel reactive diluents. acs.org In a methacrylated rapeseed oil (MRO) system, a 30 wt% concentration of IBOMA resulted in a resin viscosity of 580 mPa·s, demonstrating its strong diluting character. acs.org Among various cyclic monomers, IBOMA has been noted for having one of the most significant viscosity-lowering effects, making it a new and effective pathway for developing high-solid acrylic resins. guidechem.com
The table below summarizes key data points from research on IBOMA's properties as a diluent.
Table 1: Comparative Properties of Reactive Diluents An interactive data table comparing the physical properties of Isobornyl Methacrylate (IBOMA) and a common alternative, Triethylene Glycol Dimethacrylate (TEGDMA).
| Monomer | Type | Viscosity (cP) | Molecular Weight ( g/mol ) | Source |
| Isobornyl Methacrylate (IBOMA) | Monofunctional Methacrylate | 8.1 | 222.32 | nih.gov |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Difunctional Methacrylate | 9.15 | 286.32 | nih.gov |
Table 2: Effect of IBOMA on Resin Viscosity This interactive table presents findings on how the addition of Isobornyl Methacrylate (IBOMA) affects the viscosity of different resin systems.
| Resin System | IBOMA Concentration (wt%) | Resulting Viscosity | Application Area | Source |
| Methacrylated Rapeseed Oil (MRO) | 30% | 580 mPa·s | 3D Printing (SLA) | acs.org |
| Acrylated Epoxidized Soybean Oil (AESO) | 50% | Not specified, but led to mechanical properties similar to commercial resins. | 3D Printing | mdpi.com |
| Bis-GMA Based Resin | 40% (total substitution of TEGDMA) | Not specified, but led to less polymerization shrinkage and gap formation. | Dental Composites | scielo.br |
Degradation Mechanisms and Stability Studies of Poly Isobornyl Methacrylate
Thermal Degradation Pathways
The thermal stability of poly(isobornyl methacrylate) and its copolymers has been a subject of significant research, with studies employing various analytical techniques to elucidate the mechanisms of decomposition.
Pyrolysis mass spectrometry (PMS) is a powerful tool for investigating the thermal degradation of polymers. In the case of poly(isobornyl methacrylate), PMS studies have revealed that the primary thermal degradation mechanism involves a γ-H transfer from the isobornyl ring to the carbonyl group. metu.edu.trresearchgate.net This process is a dominant pathway in the thermal decomposition of PIBMA. metu.edu.tr Direct pyrolysis mass spectrometry has been utilized to study the thermal degradation characteristics of PIBMA, as well as its copolymers, providing insights into the initial fragmentation steps. metu.edu.trmetu.edu.tr
The thermal degradation of poly(isobornyl methacrylate) yields several key products. A primary consequence of the γ-H transfer mechanism is the evolution of isobornylene, which subsequently leads to the formation of poly(acrylic acid). metu.edu.trresearchgate.net Further reactions, including trans-esterification due to intermolecular interactions, result in the evolution of water (H₂O). metu.edu.trresearchgate.net Subsequent losses of carbon dioxide (CO₂) and carbon monoxide (CO) lead to the formation of crosslinked units that exhibit higher thermal stabilities. metu.edu.trresearchgate.net In copolymers of isobornyl methacrylate (B99206) and methyl methacrylate, the evolution of methanol (B129727) has been observed, suggesting a trans-esterification reaction between the methyl methacrylate units and the acrylic acid units formed from the decomposition of the isobornyl methacrylate segments. researchgate.net
Table 1: Key Thermal Degradation Products of Poly(isobornyl methacrylate)
| Product | Formation Pathway | Reference |
| Isobornylene | γ-H transfer from the isobornyl ring to the carbonyl group | metu.edu.trresearchgate.net |
| Poly(acrylic acid) | Consequence of isobornylene evolution | metu.edu.trresearchgate.net |
| Water (H₂O) | Trans-esterification reactions from intermolecular interactions | metu.edu.trresearchgate.net |
| Carbon Dioxide (CO₂) | Loss from crosslinked units | metu.edu.trresearchgate.net |
| Carbon Monoxide (CO) | Loss from crosslinked units | metu.edu.trresearchgate.net |
| Methanol | Trans-esterification in copolymers with methyl methacrylate | researchgate.net |
Thermogravimetric analysis (TGA) has been employed to study the kinetics of the thermal degradation of poly(isobornyl methacrylate). Studies have shown that the thermal decomposition of PIBMA primarily occurs in a single stage. researchgate.netdeepdyve.com Various kinetic models, including the Flynn-Wall-Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Coats-Redfern methods, have been used to determine the apparent activation energies of thermal decomposition. researchgate.netdeepdyve.com The calculated activation energies from these methods are in close agreement, with values around 80-85 kJ/mol. researchgate.netdeepdyve.com
Table 2: Apparent Activation Energies for Thermal Decomposition of Poly(isobornyl methacrylate)
| Method | Activation Energy (kJ/mol) | Reference |
| Tang | 80.30 | researchgate.netdeepdyve.com |
| Flynn-Wall-Ozawa (FWO) | 84.69 | researchgate.netdeepdyve.com |
| Kissenger–Akahira–Sunose (KAS) | 79.81 | researchgate.netdeepdyve.com |
| Coats-Redfern | 84.413 | researchgate.netdeepdyve.com |
The architecture and composition of polymers containing isobornyl methacrylate significantly influence their thermal stability. For instance, in copolymers of isobornyl methacrylate and benzyl (B1604629) methacrylate, the thermal stability increases with a higher content of benzyl methacrylate units in the copolymer chain. dergi-fytronix.com Conversely, the glass transition temperature (Tg) of these copolymers increases with a higher isobornyl methacrylate content. dergi-fytronix.com The presence of a γ-hydrogen with respect to the carbonyl groups is a determining factor in the thermal degradation mechanisms of polymethacrylates. metu.edu.tr When a γ-H is present, as in PIBMA, cis-elimination reactions become a preferential first step, leading to a multi-step degradation process that includes trans-esterification and the elimination of small molecules. metu.edu.tr In contrast, polymers lacking a γ-H, such as poly(methyl methacrylate), primarily decompose through depolymerization, yielding the corresponding monomer. metu.edu.tr The incorporation of isobornyl methacrylate into other polymer systems can enhance their thermal stability. mdpi.com
Hydrolytic Degradation Characteristics
The hydrolytic stability of poly(isobornyl methacrylate) is a key feature, particularly in applications where exposure to moisture is a concern.
Poly(isobornyl methacrylate) is known for its low water absorption and greater resistance to degradation in aqueous environments. atamanchemicals.com This hydrophobic nature makes the polymer less susceptible to water diffusion compared to other methacrylates like triethylene glycol dimethacrylate (TEGDMA). atamanchemicals.com Consequently, polymers formed from isobornyl methacrylate are more water-stable. atamanchemicals.com The low water absorption is attributed to the bulky and hydrophobic isobornyl side group. dergi-fytronix.com This property is advantageous in applications such as coatings and dental resins, where durability in an oral or humid environment is critical. atamanchemicals.com
Enzymatic Hydrolysis Mechanisms
The enzymatic hydrolysis of polymers is a critical degradation pathway, particularly in biomedical and environmental contexts. For polymethacrylates, this process typically involves the enzymatic cleavage of the ester linkages in the polymer's side chains. In the case of poly(isobornyl methacrylate) (PIBMA), the susceptibility to enzymatic attack is notably low compared to other polymers like triethylene glycol dimethacrylate (TEGDMA). atamanchemicals.com
The primary mechanism for the enzymatic degradation of PIBMA would involve the hydrolysis of the ester bond connecting the isobornyl group to the polymer backbone. This reaction would yield isoborneol (B83184) and poly(methacrylic acid). However, the structure of PIBMA presents considerable defense against this process. The key factors contributing to its enhanced hydrolytic stability are:
Steric Hindrance: The large and bulky bicyclic isobornyl group sterically hinders the approach of enzyme active sites to the vulnerable ester bonds.
Hydrophobicity: The inherent hydrophobicity of the isobornyl group makes the polymer less susceptible to water diffusion. atamanchemicals.com Since water is a necessary reactant for hydrolysis, reduced water uptake directly translates to a slower degradation rate, making the polymer more stable in aqueous environments. atamanchemicals.com
Studies comparing isobornyl methacrylate (IBOMA) with other monomers like TEGDMA have highlighted that during enzymatic hydrolysis, IBOMA leads to the formation of only one molecule of methacrylic acid per side chain, unlike TEGDMA which can release two. atamanchemicals.com This suggests a different degradation profile and potentially lower cytotoxicity from its byproducts. atamanchemicals.com While pure PIBMA is highly resistant, it is noteworthy that the enzymatic degradation of some resistant polymers can be induced by blending them with more susceptible polymers. For instance, the degradation of atactic poly(R,S-3-hydroxybutyrate) by enzymes was shown to be induced when it was blended with poly(methyl methacrylate) (PMMA). nih.gov This suggests that the stability of PIBMA in complex material blends could be influenced by the properties of the other components.
Long-Term Stability Considerations for Advanced Material Design
The long-term stability of a polymer is a cornerstone of advanced material design, ensuring reliability and performance over the material's intended lifespan. Poly(isobornyl methacrylate) is recognized for its exceptional stability, which stems directly from its unique molecular architecture. mdpi.com
The most significant feature of PIBMA is its bulky, rigid bicyclic side chain. This structure severely restricts the rotational freedom of the polymer backbone, leading to a very high glass transition temperature (Tg), with reported values reaching up to 201°C. mdpi.com A high Tg means the polymer remains in a rigid, glassy state at temperatures where other polymers might soften and deform, providing outstanding dimensional and thermal stability. mdpi.com Research has demonstrated a direct correlation between the molecular weight of PIBMA and its thermal stability.
Table 1: Thermal Properties of Poly(isobornyl methacrylate) Samples
| Sample | Mn (g mol-1) | Mw/Mn | Tg (°C) | Tonset (°C) |
| PIBOMA 1 | 26,000 | 1.39 | 191 | 230 |
| PIBOMA 2 | 283,000 | 1.90 | 199 | 225 |
| Data sourced from a study on PIBOMA as a reinforcing agent. mdpi.com The data shows that even with a significant increase in number-average molecular weight (Mn), the glass transition temperature (Tg) and the onset temperature of thermal degradation (Tonset) remain high, indicating inherent stability. |
In addition to thermal stability, the hydrophobicity imparted by the isobornyl group provides excellent resistance to chemicals and water. atamanchemicals.com This makes PIBMA-based materials durable in harsh chemical environments and resistant to swelling or degradation caused by moisture. The mechanical stability of the polymer is also enhanced by its glassy nature at typical operating temperatures. Studies on other polymer systems have shown that glassy polymer blocks are more mechanically stable than those with a glass transition temperature below the experimental temperature. utwente.nl This principle underscores the mechanical robustness of PIBMA in advanced applications.
These properties—high thermal stability, chemical resistance, and mechanical robustness—make poly(isobornyl methacrylate) a highly attractive material for advanced design applications where long-term performance and reliability are paramount.
Advanced Research Perspectives and Theoretical Modeling
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for providing molecular-level insights into the behavior of monomers and polymers, complementing experimental findings. These theoretical approaches allow researchers to predict material properties, understand reaction mechanisms, and guide the design of new polymeric materials based on isobornyl methacrylate (B99206) (IBMA).
Computational methods are increasingly employed to forecast the kinetic and structural outcomes of polymerization. For instance, quantum chemistry calculations, such as density functional theory (DFT), combined with hybrid Monte Carlo/molecular dynamics simulations, have been successfully used to quantitatively predict the tacticity of polymers like poly(methyl methacrylate) (PMMA). acs.org This type of ab initio simulation procedure involves analyzing a multitude of transition state conformations to rationalize stereoselectivity, a methodology that is applicable to the radical polymerization of isobornyl methacrylate to understand and predict the resulting polymer microstructure. acs.org
Furthermore, computational programs can be utilized to analyze experimental data and determine key polymerization parameters. In the study of the reversible addition-fragmentation chain transfer (RAFT) copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (IBMA), the computer program COPOINT was used to accurately calculate the monomer reactivity ratios based on the penultimate model, which considers the influence of the terminal and penultimate monomer units on the propagating radical. mdpi.com These ratios are crucial for predicting copolymer composition and structure. mdpi.com
Table 1: Reactivity Ratios for NVP-stat-PIBMA Copolymers via RAFT Polymerization (Data sourced from MDPI mdpi.com)
| Reactivity Ratio | Value |
| r₁₁ (NVP-NVP) | 4.466 |
| r₂₂ (IBMA-IBMA) | 0 |
| r₂₁ (IBMA-NVP) | 14.830 |
| r₁₂ (NVP-IBMA) | 0 |
| Note: In this model, 1 represents NVP and 2 represents IBMA. |
Molecular dynamics (MD) simulations provide a virtual microscope to examine the interactions between polymer chains and with other molecules or surfaces. researchgate.net These simulations model the dynamic behavior of atoms and molecules, allowing for the calculation of interfacial interaction energies and the visualization of molecular arrangements. researchgate.netresearchgate.net For these simulations, force fields such as COMPASS or DREIDING are assigned to describe the potential energy of the system. researchgate.netresearchgate.net
For example, MD simulations have been used to study the interfacial region between polymers and fillers, such as in carbon nanotube (CNT) reinforced nanocomposites. researchgate.net In a study on isobornyl acrylate (B77674), a structurally similar monomer, MD simulations were used to model the neat polymer and its interaction with CNTs, revealing details about the effective interfacial zone. researchgate.net Such simulations can predict how the strength of the interfacial bond between the polymer matrix and a filler influences the mechanical properties, like Young's modulus, of the final composite material. researchgate.net Similarly, MD simulations have been applied to investigate the interfacial interactions of PMMA with various other polymers, providing insights into blend compatibility and properties that are difficult to measure experimentally. researchgate.net
Bio-Based Polymer Development
The drive towards a circular economy and reduced reliance on fossil fuels has positioned isobornyl methacrylate as a key monomer in the development of sustainable polymers. Its origin from renewable resources is a cornerstone of this research.
Isobornyl methacrylate is recognized as a sustainable monomer because it can be readily manufactured from renewable, non-food chain resources such as pine resin, camphor (B46023), or pinene. mdpi.comacs.orgulprospector.com With a biorenewable content of 71%, it serves as a more sustainable alternative to hard monomers derived from petroleum, notably methyl methacrylate (MMA) and styrene (B11656). ulprospector.com This has spurred significant research into its use for producing polymers with a reduced carbon footprint. researchgate.netehu.es
To maximize the sustainable profile of polymers, research has focused on copolymerizing IBMA with other bio-based monomers. A prominent example is its copolymerization with 2-octyl acrylate (2-OA), which is derived from castor oil, to produce latexes for coatings and adhesives with a bio-content of over 70%. acs.orgresearchgate.netehu.es IBMA is also explored as a bio-based reactive diluent, which can lower the viscosity of formulations for easier application while being incorporated into the final polymer structure. researchgate.netmdpi.com
Addressing the challenge of IBMA's hydrophobicity in emulsion polymerization has led to innovative formulation strategies. Studies have shown that the batch emulsion homopolymerization of IBMA is prone to coagulation. ehu.es Interestingly, research has found that substituting a small fraction (e.g., 5%) of the hydrophobic IBMA with the more hydrophilic, albeit petroleum-based, methyl methacrylate (MMA) can dramatically improve the stability of the dispersion and reduce the amount of coagulum formed. ehu.es The choice of surfactant is also critical for achieving stable poly(IBOMA) latexes. ehu.es
Table 2: Influence of Surfactant and MMA Addition on Batch Emulsion Homopolymerization of IBOMA (Data sourced from ADDI ehu.es)
| Surfactant | Co-Monomer | Coagulum (%) |
| Dowfax 2A1 | None | 15 |
| SLS | None | Massive Coagulation |
| Dowfax 2A1 | 5% MMA | 1 |
| Dowfax 2A1 | 1% MAA | 21 |
| Note: Polymerizations were targeted at 30% solids content. |
Novel Polymerization Control Strategies and Initiator Systems
To create advanced polymeric materials with tailored architectures, precise molecular weights, and low dispersity, researchers have moved beyond conventional free-radical polymerization to employ reversible-deactivation radical polymerization (RDRP) techniques for IBMA. rsc.orgnih.gov
These "living" polymerization methods allow for the synthesis of well-defined macromolecules, such as block copolymers. rsc.org Several RDRP strategies have been successfully applied to isobornyl methacrylate:
Nitroxide-Mediated Polymerization (NMP): NMP has been used to control the polymerization of IBMA, often in copolymerization with other monomers. rsc.orgnih.gov For instance, gradient, diblock, and triblock copolymers of β-Myrcene (a bio-based diene) and IBMA have been synthesized in bulk using an NHS-BlocBuilder alkoxyamine initiator. nih.gov This control enables the creation of thermoplastic elastomers with distinct micro-phase separation and specific thermal properties. nih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile technique used to polymerize IBMA. It has been employed to synthesize statistical copolymers of IBMA and N-vinylpyrrolidone (NVP), allowing for the determination of monomer reactivity ratios that guide copolymer design. mdpi.com RAFT emulsion polymerization has also been used to create triblock copolymers where short poly(isobornyl methacrylate) end-blocks provide high heat resistance, owing to the high glass-transition temperature (Tg) of PIBMA (around 180 °C). researchgate.net
Atom Transfer Radical Polymerization (ATRP): ATRP is a further strategy that has been noted for the polymerization of monoterpene-based acrylates like IBMA, offering another route to controlled polymer structures. rsc.orgresearchgate.net
In addition to these advanced RDRP methods, anionic polymerization using initiators like sBuLi complexed with LiCl has been explored for synthesizing PIBMA with very narrow molecular weight distributions. researchgate.netuliege.be Conventional free-radical polymerization, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or redox systems such as benzoyl peroxide (BPO) and an amine activator, remains a widely used, facile method for producing IBMA-based polymers. mdpi.commdpi.com
Future Research Directions in High-Performance Material Design
The inherent properties of isobornyl methacrylate (IBOMA)—such as its high glass transition temperature (Tg), low shrinkage, and excellent durability—position it as a critical monomer in the formulation of high-performance materials. eastomat.commarkwideresearch.com Future research is increasingly focused on moving beyond general-purpose applications to the strategic design of specialized IBOMA grades. This involves fine-tuning its molecular structure and formulation to meet the stringent and highly specific demands of next-generation technologies. The development of these tailored grades is essential for unlocking new functionalities and pushing the performance boundaries of advanced polymers. markwideresearch.comrsc.org
The versatility of isobornyl methacrylate makes it a strong candidate for use in several rapidly advancing technological fields. markwideresearch.com However, realizing its full potential requires the development of specialized grades where specific properties are enhanced. Research efforts are being directed toward creating these custom monomers and formulations for technologies such as additive manufacturing, advanced optical systems, and biomedical devices. eastomat.comacs.orgglobalgrowthinsights.com
3D Printing and Additive Manufacturing: In the realm of vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), IBOMA is valued as a reactive diluent. nih.govacs.org It effectively reduces the viscosity of resin formulations, which is a critical parameter for printability and resolution. researchgate.net Future research is aimed at developing specialized IBOMA grades that offer an optimized balance between viscosity reduction and mechanical performance. acs.orgbohrium.com Key research directions include:
Low-Viscosity, High-Reactivity Grades: Creating IBOMA variants that provide significant viscosity reduction without compromising the cure speed or the final mechanical properties of the printed object. This is crucial for enabling faster printing processes and achieving finer feature details. acs.orgresearchgate.net
Functionally-Enhanced Composites: Investigating the incorporation of nanoparticles or other functional additives into IBOMA-based resins. For example, developing nanocomposite resins with IBOMA could lead to 3D-printed parts with superior thermal stability or mechanical strength, suitable for aerospace or automotive prototyping. uychem.com
Bio-based Formulations: Expanding on the use of bio-derived IBOMA to develop fully sustainable resins for 3D printing. acs.orgresearchgate.net Research focuses on ensuring these green formulations deliver performance comparable to their petroleum-based counterparts, particularly in terms of tensile strength and thermal stability. nih.govbohrium.com
Advanced Optical Systems and Electronics: The high optical clarity, low internal stress, and favorable refractive index of polymers containing IBOMA make it suitable for optical applications like lenses and light guides. eastomat.comglobalgrowthinsights.com For advanced optical and electronic systems, specialized grades are needed to meet more demanding performance criteria. Future development may focus on:
High-Purity Grades: Developing ultra-pure grades of IBOMA with minimal impurities is essential for applications like optical fibers and high-performance lenses, where maximum light transmission and minimal signal loss are critical. eastomat.comliftchem.com
Low-Shrinkage Formulations: While standard IBOMA already exhibits low shrinkage, further reduction is necessary for precision-engineered components and the encapsulation of sensitive electronic parts to minimize internal stress. uychem.comliftchem.com
Coatings for Flexible Electronics: Creating IBOMA-based formulations for protective coatings on flexible substrates like PET, PE, and PC. uychem.comforeverest.net These specialized grades must provide exceptional scratch resistance and durability while maintaining the flexibility required for modern electronic devices.
Biomedical and Tissue Engineering: In the biomedical field, materials must exhibit excellent biocompatibility, stability, and specific mechanical properties. aip.org IBOMA has been explored in dental resins and medical polymers due to its low water absorption and potential for biocompatibility. eastomat.comglobalgrowthinsights.comatamanchemicals.com The development of specialized, medical-grade IBOMA is a significant area of future research:
Medical-Grade Purity and Biocompatibility: A primary focus is the production of IBOMA with exceptionally high purity and a well-documented biocompatibility profile to meet regulatory standards for use in medical devices, such as orthopedic implants or dental prosthetics. globalgrowthinsights.com
Tailored Degradation Profiles: For applications in tissue engineering, research could explore the modification of the IBOMA polymer structure to control its degradation rate, allowing it to support tissue regeneration and then safely break down within the body. nih.gov
Composite Scaffolds: Investigating IBOMA-based composite scaffolds for bone tissue engineering. By combining IBOMA with bioactive materials like mesoporous bioactive glass, it may be possible to create scaffolds that offer the necessary mechanical support for bone growth while promoting cell migration and integration. nih.gov
Data Table: Specialized IBOMA Grades for Emerging Technologies
| Emerging Technology | Required Properties of Specialized Grade | Potential Research Focus |
| 3D Printing / Additive Manufacturing | Low viscosity, high reactivity, enhanced mechanical strength, sustainability. acs.orgresearchgate.net | Development of low-viscosity monomers; formulation of nanocomposite resins; synthesis of fully bio-based IBOMA resins. bohrium.comuychem.com |
| Advanced Optical Systems & Electronics | High purity, ultra-low shrinkage, enhanced clarity, superior adhesion and flexibility for coatings. eastomat.comuychem.comliftchem.com | Purification processes to achieve optical-grade IBOMA; formulation of minimal-stress polymers; development of flexible, durable coatings. uychem.com |
| Biomedical & Tissue Engineering | High biocompatibility, documented purity, controlled degradation, specific mechanical properties for scaffolds. globalgrowthinsights.comnih.govnih.gov | Synthesis of medical-grade IBOMA; modification for tunable biodegradability; creation of composite materials with bioactive agents. nih.gov |
Q & A
Q. What are the common synthetic routes for isobornyl methacrylate, and what methodological considerations ensure high-purity yields?
Isobornyl methacrylate is typically synthesized via acid-catalyzed esterification of methacrylic acid with camphene. Traditional methods use catalysts like Amberlyst 15 resin or sulfuric acid, requiring neutralization steps to mitigate byproducts . Microwave-assisted synthesis has emerged as an efficient alternative, optimizing parameters (e.g., temperature, molar ratio, irradiation time) using response surface methodology (RSM) to achieve 82.23% esterification rates under conditions such as 43°C, 400W power, and 25-minute reaction time . Critical considerations include inhibitor use (e.g., hydroquinone) to prevent premature polymerization and rigorous post-synthesis purification (e.g., vacuum distillation) to remove unreacted monomers.
Q. Which analytical techniques are essential for characterizing IBOMA homopolymers and copolymers?
- Structural Analysis : 2D-NMR spectroscopy resolves compositional and configurational sequences in copolymers, particularly for determining reactivity ratios (e.g., in IBOMA-acrylonitrile systems) .
- Molecular Weight : Gel permeation chromatography (GPC) measures molecular weight distributions, with poly(IBOMA) homopolymers exhibiting Mw ~500,000 g/mol .
- Thermal Properties : Differential scanning calorimetry (DSC) confirms glass transition temperatures (Tg) of ~110°C for homopolymers, critical for applications requiring thermal stability .
Q. What are the primary applications of IBOMA in material science, and how do its properties enable these uses?
IBOMA’s bicyclic structure imparts high hydrophobicity, UV resistance, and mechanical robustness. Key applications include:
- Optical Materials : High transparency and refractive index (nD20 = 1.500) make it suitable for light-waveguide films .
- Coatings : Enhances hardness and chemical resistance in UV-curable systems, with compatibility in high-solid formulations to reduce VOC emissions .
- Adhesives : Improves tensile strength and water resistance in bio-based pressure-sensitive adhesives, serving as a sustainable alternative to methyl methacrylate .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize IBOMA synthesis, and what variables dominate the reaction efficiency?
RSM, coupled with Central Composite Design (CCD), identifies optimal conditions by analyzing interactions between variables:
- Critical Parameters : Microwave power (400W), temperature (43°C), and camphene-to-methacrylic acid molar ratio (1:0.8) .
- Catalyst Loading : 10% catalyst dose maximizes esterification rates while minimizing side reactions.
- Validation : Predicted vs. experimental yield discrepancies (<5%) confirm model robustness .
Q. How do conflicting copolymer property data arise from different polymerization techniques, and how can researchers resolve these discrepancies?
Discrepancies in copolymer properties (e.g., tensile strength, Tg) stem from variations in polymerization mechanisms:
- Free Radical vs. Controlled Polymerization : Free radical methods yield broad molecular weight distributions, whereas nitroxide-mediated polymerization (NMP) produces narrow dispersity (Đ < 1.5) .
- Reactivity Ratio Analysis : 2D-NMR quantifies monomer incorporation rates (e.g., rIBOMA and rAN in IBOMA-acrylonitrile copolymers), explaining compositional heterogeneity .
Q. What are the environmental and safety implications of IBOMA use in laboratory settings?
- Ecotoxicology : IBOMA is readily biodegradable (60% degradation in 10 days) but shows moderate aquatic toxicity (EC50 ~10 mg/L for algae). Mitigation requires containment to prevent waterway contamination .
- Handling Protocols : Use PPE (gloves, goggles), avoid inhalation, and store at <30°C to prevent hazardous polymerization .
Q. How does IBOMA’s molecular structure influence its performance in high-solid coatings compared to isobornyl acrylate (IBOA)?
- Reactivity Differences : IBOMA’s methyl group adjacent to the carbonyl reduces polymerization kinetics vs. IBOA, necessitating longer curing times .
- Coating Performance : IBOMA enhances hardness (due to higher Tg) and solvent resistance, while IBOA offers lower viscosity for easier processing .
Methodological Tables
Q. Table 1. Optimal Conditions for Microwave-Assisted IBOMA Synthesis
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 43°C |
| Microwave Power | 400W |
| Camphene:MAA Ratio | 1:0.8 |
| Catalyst Dose | 10% |
| Reaction Time | 25 minutes |
| Esterification Rate | 82.23% |
| Source: Response surface optimization |
Q. Table 2. Key Properties of Poly(IBOMA)
| Property | Value |
|---|---|
| Glass Transition (Tg) | 110°C |
| Molecular Weight (Mw) | ~500,000 g/mol |
| Refractive Index (nD20) | 1.500 |
| Solubility | THF, Toluene |
| Source: Homopolymer characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
